Methyl 2-cyano-4-fluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYCPVRVZPDHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433727 | |
| Record name | METHYL 2-CYANO-4-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127510-96-7 | |
| Record name | Benzoic acid, 2-cyano-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-CYANO-4-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Methyl 2-cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of Methyl 2-cyano-4-fluorobenzoate, a chemical compound of interest in research and development. Due to a lack of extensive published data for this specific isomer, this document also outlines standardized experimental protocols for the determination of key physical characteristics.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| CAS Number | 127510-96-7 | [1] |
| PubChem CID | 9989818 | [1][2] |
| Synonyms | Benzoic acid, 2-cyano-4-fluoro-, methyl ester; 2-Cyano-4-fluorobenzoic acid methyl ester | [1] |
Experimental Protocols for Physical Property Determination
To ascertain the precise physical properties of this compound, the following established experimental methodologies are recommended.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end. The packing should be compact to ensure uniform heat transfer.
-
Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder and a thermometer or an electronic temperature sensor, is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A narrow melting range typically indicates a high degree of purity.
Boiling Point Determination
The boiling point provides insight into the volatility of a substance.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small quantity of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the liquid.
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a thermometer are used. The Thiele tube's design facilitates uniform heating by convection currents.
-
Procedure: The sample tube is attached to the thermometer and immersed in the oil bath within the Thiele tube. The apparatus is heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the oil bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to its volume.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer, a small glass flask with a precise volume, is used. An analytical balance is required for accurate mass measurements.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined.
-
The pycnometer is filled with the substance (if liquid) or a known mass of the solid is placed inside.
-
For a solid, the pycnometer is then filled with a liquid of known density in which the solid is insoluble.
-
The mass of the pycnometer and its contents is measured.
-
-
Calculation: The volume of the substance is determined by the displacement of the liquid of known density. The density is then calculated by dividing the mass of the substance by its volume.
Solubility Assessment
Understanding a compound's solubility in various solvents is crucial for its application in drug development and other research areas.
Methodology: Qualitative and Semi-Quantitative Solubility Testing
-
Solvent Selection: A range of standard laboratory solvents should be used, including but not limited to water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
A small, accurately weighed amount of this compound is placed in a test tube.
-
A measured volume of the selected solvent is added incrementally.
-
The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature.
-
-
Observation: The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For a more quantitative measure, the maximum mass of solute that dissolves in a specific volume of solvent to form a saturated solution is determined.
Logical Workflow for Physical Property Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.
References
A Technical Guide to Methyl 2-cyano-4-fluorobenzoate: Properties, Synthesis, and Application in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 2-cyano-4-fluorobenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth information on its chemical properties, detailed experimental protocols for its synthesis, and its role in the synthesis of targeted therapies.
Core Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 127510-96-7[1][2] |
| Molecular Formula | C₉H₆FNO₂[1][2] |
| Molecular Weight | 179.15 g/mol [1][2] |
Quantitative Data Summary
A compilation of the physico-chemical data for this compound is presented below. These properties are crucial for its handling, reaction optimization, and integration into synthetic workflows.
| Property | Value | Source |
| Melting Point | 92-93 °C | [1] |
| Boiling Point | 293.3±25.0 °C (Predicted) | [1] |
| Density | 1.28±0.1 g/cm³ (Predicted) | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.18 (dd, 1H, J = 9.0, 5.5 Hz), 7.50 (dd, 1H, J = 8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H) | [1] |
Experimental Protocol: Synthesis of this compound
A general and effective procedure for the synthesis of this compound involves a cyanation reaction of a corresponding chloro-substituted precursor.
Materials:
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Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)
-
Copper(I) cyanide (5.22 g, 58.3 mmol)
-
2-Methylpyrrolidone (30 mL)
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Nitrogen gas
Procedure:
-
A 100-mL single-necked round-bottomed flask is equipped with a magnetic stirrer.
-
The flask is charged with Methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide, and 2-methylpyrrolidone after being purged with nitrogen.[1]
-
The reaction mixture is heated to 195 °C for 1.5 hours.[1]
-
After heating, the mixture is cooled to room temperature and then poured into 600 mL of water.[1]
-
A solution of sodium cyanide (3.00 g, 61.2 mmol) in 110 mL of water is added to the resulting solid, and the mixture is stirred at room temperature for 50 minutes.[1] The resulting suspension is filtered, and the filter cake is washed with 100 mL of water.
-
Ethyl acetate (500 mL) is added to the filtrate, and the layers are separated. The aqueous phase is extracted twice with 10 mL of ethyl acetate.[1]
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The resulting residue is purified by fast chromatography to yield the final product, this compound, as a white solid.[1]
Application in Drug Development: Synthesis of PARP Inhibitor Intermediates
Substituted fluorobenzoates are crucial building blocks in the synthesis of various pharmaceuticals. A notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which are targeted cancer therapies. The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for PARP inhibitors, starting from a related fluorobenzoate derivative.
Caption: Synthetic workflow for a key intermediate of the PARP inhibitor Olaparib.
References
Spectroscopic Profile of Methyl 2-cyano-4-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₆FNO₂ with a molecular weight of 179.15 g/mol .[1] The spectroscopic data presented below provides confirmation of this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.18 | dd | 9.0, 5.5 | 1H | Aromatic H |
| 7.50 | dd | 8.0, 2.5 | 1H | Aromatic H |
| 7.38 | m | - | 1H | Aromatic H |
| 4.01 | s | - | 3H | -OCH₃ |
Data acquired in CDCl₃ at 500 MHz.[1]
¹³C NMR: Carbon NMR spectroscopy identifies the different carbon environments within the molecule. Due to the lack of directly available experimental data for this compound, the following are predicted chemical shifts based on spectroscopic data of structurally similar compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (ester) |
| ~163 (d) | C-F |
| ~134 (d) | Aromatic CH |
| ~120 (d) | Aromatic CH |
| ~118 (d) | Aromatic C-CN |
| ~116 | C≡N |
| ~115 (d) | Aromatic C-COOCH₃ |
| ~53 | -OCH₃ |
Predicted values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to be as follows:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2230 | Medium-Strong | C≡N (nitrile) stretch |
| ~1730 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Interpretation |
| 179 | [M]⁺, Molecular ion |
| 148 | [M - OCH₃]⁺ |
| 120 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 500 MHz for protons. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules, where the sample is bombarded with a high-energy electron beam.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
In-Depth Technical Guide: Synthesis of Methyl 2-cyano-4-fluorobenzoate from 4-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a multi-step synthesis of Methyl 2-cyano-4-fluorobenzoate, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available 4-fluorobenzoic acid. The described synthetic pathway involves four key transformations: esterification, regioselective nitration, reduction of the nitro group, and a final Sandmeyer cyanation. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Overall Synthetic Scheme
The synthesis of this compound from 4-fluorobenzoic acid is accomplished through the following four-step reaction sequence:
The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the journey from a simple starting material to a life-saving drug is paved with a series of crucial molecular milestones known as key intermediates. These molecules represent strategic stages in a synthetic route, often embodying a significant portion of the final drug's structural complexity. Their efficient and stereocontrolled synthesis is paramount to the economic viability and ultimate success of a pharmaceutical product. This guide provides an in-depth technical exploration of the synthesis and significance of key intermediates for several blockbuster drugs, complete with detailed experimental protocols, quantitative data, and visualizations of their biological targets' signaling pathways.
Section 1: Atorvastatin - The Battle Against Cholesterol
Atorvastatin, marketed as Lipitor, is a member of the statin class of drugs that revolutionized the management of hypercholesterolemia. It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1][2]
Signaling Pathway: HMG-CoA Reductase
The inhibition of HMG-CoA reductase by atorvastatin leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[1][3]
Key Intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
The synthesis of atorvastatin heavily relies on the chiral intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. This intermediate provides the crucial stereochemistry for the dihydroxyheptanoic acid side chain, which mimics the natural substrate of HMG-CoA reductase.[4][5]
Quantitative Data for Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee | Reference |
| Asymmetric Hydrogenation | Ethyl 4-chloro-3-oxobutanoate | Ru-BINAP complex | Methanol | 50 | 12 | >95 | >99% ee | [4] |
| Cyanation | (S)-ethyl 4-chloro-3-hydroxybutanoate | Halohydrin dehalogenase (HHDH) | Aqueous buffer | Ambient | - | 96 | >99.5% ee | [6] |
| Paal-Knorr Condensation | Diketone & Amine Intermediate | Pivalic Acid | Toluene/Heptane | Reflux | 48 | ~90 | >99% | [7] |
Experimental Protocol: Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate [1]
-
Preparation of ethyl (S)-4-chloro-3-hydroxybutanoate: To a solution of ethyl 4-chloroacetoacetate in methanol, a Ru-BINAP catalyst is added. The mixture is hydrogenated under pressure at 50°C for 12 hours. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the chiral alcohol with an enantiomeric excess greater than 99%.
-
Formation of the hydroxynitrile: The chiral alcohol is treated with a halohydrin dehalogenase enzyme in an aqueous buffer containing sodium cyanide. The reaction proceeds at ambient temperature to yield the corresponding hydroxynitrile with high stereoselectivity.
-
Acetonide protection: The diol is protected as its acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in acetone.
-
Reduction of the nitrile: The nitrile is reduced to the primary amine using a reducing agent such as Raney Nickel under a hydrogen atmosphere.
-
Work-up and purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the pure intermediate.
Section 2: Sildenafil - A Targeted Approach to Erectile Dysfunction
Sildenafil, sold under the brand name Viagra, was the first oral treatment for erectile dysfunction. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[8][9]
Signaling Pathway: PDE5 Inhibition
During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. PDE5 breaks down cGMP, terminating the erection. Sildenafil inhibits PDE5, leading to elevated cGMP levels and prolonged erections.[8][10]
Key Intermediate: 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide
A crucial intermediate in the synthesis of sildenafil is 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. This pyrazole derivative forms the core of the sildenafil molecule.[11][12]
Quantitative Data for Synthesis
| Step | Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitration | 1-methyl-3-n-propylpyrazole-5-carboxamide | Conc. HNO₃ / Conc. H₂SO₄ | Dichloromethane | <15 | 1 | 95 | [13] |
| Reduction | 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | Pd/C, H₂ | Ethyl acetate | Ambient | - | - | [14] |
| Alternative Reduction | 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | Ammonium formate, metal catalyst | - | - | - | 39.3 (overall) | [11] |
Experimental Protocol: Synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide [13]
-
Nitration: To a solution of 1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g) in dichloromethane (50 mL) cooled to below 15°C, concentrated nitric acid (25 g) is added dropwise. After stirring for 40 minutes, concentrated sulfuric acid (5 g) is added dropwise while maintaining the temperature below 15°C. The reaction is stirred at 20-25°C until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the organic layer is separated, washed with water, dried, and concentrated to yield 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (20.1 g, 95% yield).
-
Reduction: The nitro-intermediate is dissolved in ethyl acetate and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
Work-up and purification: Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization to afford the desired 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Section 3: Oseltamivir - Combating Influenza
Oseltamivir, marketed as Tamiflu, is an antiviral drug used to treat and prevent influenza A and B viruses. It is a neuraminidase inhibitor, preventing the virus from budding and spreading from infected cells.[15][16]
Signaling Pathway: Neuraminidase and Viral Replication
Neuraminidase is a viral surface enzyme that cleaves sialic acid residues from the host cell membrane, allowing the release of newly formed viral particles. By inhibiting neuraminidase, oseltamivir traps the viruses on the surface of the infected cell, preventing their release and subsequent infection of other cells.[15][17]
Key Intermediate: Shikimic Acid-Derived Epoxide
The industrial synthesis of oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from star anise. A key intermediate derived from shikimic acid is a chiral epoxide, which sets the stereochemistry for the final drug molecule.[18][19]
Quantitative Data for Synthesis
| Step | Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Epoxidation | Shikimic acid derivative | m-CPBA | Dichloromethane | 0 to rt | 4 | 89-93 | [20] |
| Azide Opening | Epoxide | NaN₃, NH₄Cl | Ethanol/Water | Reflux | - | 52-55 | [20][21] |
Experimental Protocol: Synthesis of the Shikimic Acid-Derived Azido-alcohol [20][21]
-
Epoxidation: A suitable protected derivative of shikimic acid is dissolved in dichloromethane and treated with meta-chloroperoxybenzoic acid (m-CPBA) at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then washed with a solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the epoxide.
-
Regioselective Azide Opening: The epoxide intermediate is dissolved in ethanol. In a separate flask, a solution of sodium azide and ammonium chloride in water is prepared. The aqueous azide solution is added to the solution of the epoxide. The reaction mixture is heated to reflux and monitored by TLC.
-
Work-up and purification: Once the starting material is consumed, the reaction is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the azido-alcohol intermediate.
Section 4: Imatinib - A Revolution in Cancer Therapy
Imatinib, sold as Gleevec, is a tyrosine kinase inhibitor used to treat multiple cancers, most notably chronic myeloid leukemia (CML). It targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active and drives the proliferation of cancer cells.[22][23]
Signaling Pathway: BCR-ABL Tyrosine Kinase
The BCR-ABL oncoprotein activates a number of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its activity and shutting down these downstream signals.[10][22]
Key Intermediate: 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride
The synthesis of imatinib involves the coupling of a pyrimidine-aniline core with a side chain derived from 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride.[17][24]
Quantitative Data for Synthesis
| Step | Reactants | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | NaHCO₃ | DMF | 30 | 2 | >95 | [17] |
| Conversion to Acid Chloride | 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | Thionyl chloride or Oxalyl chloride | - | - | - | - | Standard procedure |
Experimental Protocol: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid [17]
-
Alkylation: In a reactor, 4-(chloromethyl)benzoic acid (100 g), N-methylpiperazine (60 g), and sodium bicarbonate (49 g) are combined in N,N-dimethylformamide (350 mL). The mixture is stirred at 30°C for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature. The product, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, can be isolated and purified. In some procedures, the subsequent conversion to the acid chloride is performed in situ.
-
Formation of the Acid Chloride: The benzoic acid derivative is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the corresponding benzoyl chloride, which is then used in the subsequent coupling reaction to form imatinib.
Section 5: Sofosbuvir - A Direct-Acting Antiviral for Hepatitis C
Sofosbuvir, marketed as Sovaldi, is a cornerstone of modern hepatitis C virus (HCV) therapy. It is a direct-acting antiviral that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3]
Signaling Pathway: NS5B Polymerase and Viral Replication
The NS5B polymerase is responsible for synthesizing new copies of the viral RNA genome. Sofosbuvir is a prodrug that is metabolized in the body to its active triphosphate form. This active form mimics a natural nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase, causing chain termination and halting viral replication.[3][25]
Key Intermediate: 2'-Deoxy-2'-fluoro-2'-C-methyluridine
The synthesis of sofosbuvir relies on the preparation of a key fluorinated nucleoside intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine. This intermediate contains the crucial modifications to the ribose sugar that are responsible for its activity and selectivity.[4][26]
Quantitative Data for Synthesis
| Step | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Condensation | Protected fluororibose, silylated uracil | Lewis Acid (e.g., SnCl₄) | Halogenated solvent (e.g., chloroform) | 40-120 | - | - |
| Deprotection | Dibenzoyl uridine intermediate | Ammonia in methanol | Methanol | rt | 78 (from protected cytidine) | [2] |
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyluridine [2][4]
-
Glycosylation: A protected fluororibose derivative is condensed with a silylated uracil in the presence of a Lewis acid catalyst, such as tin tetrachloride, in a halogenated solvent like chloroform. The reaction is heated to drive the formation of the N-glycosidic bond.
-
Deprotection: The protecting groups on the nucleoside are removed. For example, benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol at room temperature.
-
Work-up and purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired 2'-deoxy-2'-fluoro-2'-C-methyluridine.
Section 6: Common Methodologies in Intermediate Synthesis
The synthesis of complex medicinal compounds often relies on a toolbox of robust and versatile chemical reactions. The following are brief overviews of two such reactions that are frequently employed in the construction of key pharmaceutical intermediates.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[27][28] This reaction is a key step in the synthesis of atorvastatin.[29]
Experimental Protocol: General Paal-Knorr Pyrrole Synthesis [15][27]
-
Reaction Setup: A 1,4-dicarbonyl compound and a primary amine (or a source of ammonia) are dissolved in a suitable solvent, such as toluene or acetic acid.
-
Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid, is often added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the pure pyrrole derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in medicinal chemistry.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: An organohalide, an organoboron compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined in a reaction vessel.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
-
Reaction Conditions: The mixture is heated with stirring for a period of time, and the progress of the reaction is monitored by an appropriate analytical technique.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
This guide has provided a glimpse into the critical role of key intermediates in the synthesis of some of the most important medicinal compounds of our time. The development of efficient and innovative synthetic routes to these intermediates will continue to be a major focus of research in the pharmaceutical industry, driving the discovery and development of the next generation of life-saving drugs.
References
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]
- 5. Ring-opening and ring-closing reactions of a shikimic acid-derived substrate leading to diverse small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 18. iiste.org [iiste.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. rgmcet.edu.in [rgmcet.edu.in]
- 28. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 29. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 2-cyano-4-fluorobenzoate Derivatives in the Development of Modern Agrochemicals
An In-depth Technical Guide for Researchers and Agrochemical Scientists
The development of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast landscape of chemical intermediates, fluorinated benzoic acid derivatives have emerged as crucial building blocks for the synthesis of highly active herbicides. This technical guide delves into the significant role of structures related to Methyl 2-cyano-4-fluorobenzoate in the creation of a new class of synthetic auxin herbicides, specifically the arylpicolinates. This document will provide a comprehensive overview of their synthesis, mode of action, efficacy, and the experimental protocols relevant to their development, tailored for an audience of researchers, scientists, and professionals in the field of drug and agrochemical development.
Introduction to Arylpicolinate Herbicides
A new class of synthetic auxin herbicides, the arylpicolinates, has been developed to provide broadleaf weed control in various crops. Two prominent examples are halauxifen-methyl and florpyrauxifen-benzyl, which have demonstrated high efficacy at low use rates.[1][2] These compounds are characterized by a 6-aryl-picolinate scaffold, and their synthesis relies on key intermediates that share structural similarities with this compound, highlighting the importance of this chemical motif in modern herbicide discovery.
Synthesis of Arylpicolinate Herbicides
While a direct synthetic route from this compound to the final herbicide products is not extensively documented in publicly available literature, the synthesis of these complex molecules involves key precursors and reactions where similar structural features are essential. The core of the arylpicolinate synthesis is the formation of the biaryl system, typically achieved through a Suzuki cross-coupling reaction.[3][4]
A representative synthetic approach involves the coupling of a substituted picolinate with a functionalized phenylboronic acid. For instance, the synthesis of halauxifen-methyl starts from 2-chloro-6-fluoroanisole, which is converted to a boronic acid intermediate. This intermediate is then coupled with a suitable pyridine derivative.[3][4] Similarly, the synthesis of florpyrauxifen-benzyl involves the coupling of a 4,5-difluoro-6-arylpicolinate derivative.[5][6]
Key Synthetic Reactions and Intermediates
The general synthetic strategy for arylpicolinate herbicides underscores the importance of halogenated and functionalized benzene and pyridine rings. The cyano and fluoro groups, as present in this compound, are critical for modulating the electronic properties and reactivity of the molecules during synthesis and for the final biological activity of the herbicide.
Below is a generalized workflow for the synthesis of an arylpicolinate herbicide, emphasizing the key Suzuki coupling step.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of arylpicolinate herbicides.[7][8][9]
Materials:
-
Aryl halide (e.g., substituted methyl picolinate) (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.
-
Purge the flask with an inert gas (N2 or Ar) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent and degas the mixture for another 10 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mode of Action: Synthetic Auxins Targeting the AFB5 Receptor
Halauxifen-methyl and florpyrauxifen-benzyl belong to the synthetic auxin class of herbicides (WSSA Group 4).[10] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible species.[11][12]
The molecular mechanism of action involves the auxin signaling pathway. In this pathway, auxin binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological responses.[13][14]
A key feature of the arylpicolinate herbicides is their differential binding affinity to the various TIR1/AFB receptors. Research has shown that halauxifen-methyl and florpyrauxifen-benzyl have a high affinity for the AFB5 receptor, which distinguishes them from other synthetic auxin herbicides and the natural auxin IAA.[10][15][16] This unique binding profile may contribute to their high potency and specific weed control spectrum.
Efficacy and Performance Data
Arylpicolinate herbicides have demonstrated excellent control of a wide range of broadleaf weeds, including many that have developed resistance to other herbicide modes of action, such as glyphosate-resistant (GR) horseweed.[17][18]
Efficacy of Halauxifen-methyl
The following table summarizes the efficacy of halauxifen-methyl, alone and in tank mixtures, against several key weed species.
| Target Weed | Herbicide Treatment | Application Rate (g a.e./ha) | Control (%) at 21-35 DAT | Reference |
| Glyphosate-Resistant Horseweed | Halauxifen-methyl | 5 | 90 | [17] |
| Halauxifen-methyl + 2,4-D | 5 + 560 | 87-97 | [17] | |
| Halauxifen-methyl + Dicamba | 5 + 280 | 87-97 | [17] | |
| Common Ragweed | Halauxifen-methyl | 5 | 93 | [17] |
| Halauxifen-methyl + Glyphosate | 5 + 560 | 91-97 | [17] | |
| Giant Ragweed | Halauxifen-methyl | 5 | 73 | [17] |
| Halauxifen-methyl + 2,4-D | 5 + 560 | 86-98 | [17] | |
| Redroot Pigweed | Halauxifen-methyl | 5 | 62 | [17] |
| Halauxifen-methyl + Dicamba | 5 + 280 | 89-98 | [17] | |
| Complex Weeds in Wheat | Halauxifen-methyl + Florasulam | 10.20 | Significantly reduced weed density and dry weight | [19] |
Efficacy and Crop Selectivity of Florpyrauxifen-benzyl
Florpyrauxifen-benzyl is particularly effective for weed control in rice.[20][21] The tables below present data on its efficacy and selectivity.
Table 2: Efficacy of Florpyrauxifen-benzyl on Aquatic Weeds in Rice Production
| Target Weed | Herbicide Treatment | Application Rate (g a.i./ha) | Control (%) at 42 DAT | Reference |
| Alligatorweed | Florpyrauxifen-benzyl | 14.3 or higher | ≥ 84 | [22] |
| Ducksalad | Florpyrauxifen-benzyl | 7.3 or higher | 98-99 | [22] |
| Grassy Arrowhead | Florpyrauxifen-benzyl | 14.3 or higher | ≥ 94 | [22] |
| Pickerelweed | Florpyrauxifen-benzyl | 14.3 or higher | ≥ 84 | [22] |
| Floating primrose-willow | Florpyrauxifen-benzyl | All rates | < 50 | [22] |
Table 3: Crop Selectivity of Florpyrauxifen-benzyl in Rice
| Rice Growth Stage at Application | Application Rate (g a.i./ha) | Planting Time | Maximum Plant Injury (%) | Yield Reduction | Reference |
| V2 (2-leaf stage) | 30 | Early | Higher injury | No | [20][23] |
| V6 (6-leaf stage) | 60 | Late | Lower injury | No | [20][23] |
| R0 (Panicle initiation) | 30 and 60 | All | Lower injury | No | [20][23] |
Conclusion
Chemical intermediates with structures analogous to this compound are integral to the synthesis of the innovative arylpicolinate class of herbicides. These herbicides, including halauxifen-methyl and florpyrauxifen-benzyl, represent a significant advancement in weed management technology. Their unique mode of action, characterized by a high affinity for the AFB5 auxin receptor, provides a powerful tool for controlling a broad spectrum of problematic weeds, including those resistant to other herbicide classes. The high efficacy at low application rates and favorable crop selectivity profiles make them valuable components of integrated weed management programs. Continued research into the synthesis and optimization of such molecules will be crucial for the development of the next generation of sustainable and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 5. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 6. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. corteva.com [corteva.com]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 19. journalijpss.com [journalijpss.com]
- 20. researchgate.net [researchgate.net]
- 21. Florpyrauxifen-Benzyl Selectivity to Rice [ideas.repec.org]
- 22. repository.lsu.edu [repository.lsu.edu]
- 23. mdpi.com [mdpi.com]
Stability and Storage of Methyl 2-cyano-4-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-cyano-4-fluorobenzoate (CAS No. 127510-96-7). Due to the limited availability of specific stability studies for this compound, this document combines reported data with established chemical principles governing the stability of its core functional groups: a methyl ester, an aromatic nitrile, and a fluorinated benzene ring. This guide is intended to inform handling, storage, and experimental design for researchers and professionals in drug development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior and stability.
| Property | Value | Reference |
| CAS Number | 127510-96-7 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 92-93 °C | [1] |
| Boiling Point | 293.3 ± 25.0 °C (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][2][3][4] |
Recommended Storage and Handling
Based on information from chemical suppliers and the compound's chemical nature, the following storage and handling procedures are recommended to ensure its integrity:
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place at room temperature.[1][2][3][4] Protect from moisture and light to minimize potential degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.
A logical workflow for the proper handling and storage of this compound is illustrated in the diagram below.
Caption: A flowchart for the proper handling and storage of this compound.
Potential Degradation Pathways
While specific forced degradation studies on this compound are not publicly available, an understanding of its potential degradation pathways can be inferred from the reactivity of its functional groups. The primary routes of degradation are likely to be hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for methyl benzoates.[5][6] The presence of a cyano group ortho to the ester may influence the rate of hydrolysis due to electronic and steric effects.
The anticipated hydrolysis products are 2-cyano-4-fluorobenzoic acid and methanol.
Caption: The potential hydrolysis pathway of this compound.
Photolytic Degradation
Fluorinated aromatic compounds can be susceptible to photolytic degradation. The carbon-fluorine bond can be cleaved under UV irradiation, leading to defluorination.[7][8] The presence of other chromophoric groups, such as the ester and nitrile, may influence the compound's absorption of light and subsequent photochemical reactions. Degradation products could include a variety of defluorinated and rearranged species.
Thermal Degradation
Aromatic nitriles are known for their high thermal stability.[9][10] Significant degradation is not expected at typical storage or handling temperatures. At elevated temperatures, decomposition of the ester and nitrile functionalities could occur.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted. The following are generalized protocols that can be adapted for this purpose.
Solution State Stability
Objective: To assess the stability of the compound in solution under various stress conditions.
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating analytical method.
Solid-State Stability
Objective: To evaluate the stability of the compound in its solid form.
Protocol:
-
Place a known amount of solid this compound in open and closed containers.
-
Thermal Stability: Expose the samples to elevated temperatures (e.g., 60 °C, 80 °C).
-
Humidity Stress: Expose the samples to a high-humidity environment (e.g., 75% RH).
-
Photostability: Expose the solid samples to a calibrated light source.
-
At specified time points, dissolve the samples in a suitable solvent.
-
Analyze the samples using a stability-indicating analytical method.
A general workflow for conducting a forced degradation study is presented below.
Caption: A generalized workflow for conducting forced degradation studies.
Recommended Analytical Methods
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. While a validated method for this specific compound is not available in the literature, the following techniques are recommended for development and validation:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) would be a good starting point for method development. A photodiode array (PDA) detector would be beneficial for assessing peak purity and identifying potential degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be suitable for analyzing the compound and its volatile degradation products. Derivatization may be necessary for non-volatile degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify degradation products. ¹⁹F NMR would be particularly useful for tracking changes related to the fluorine atom.
Summary and Conclusions
The stability of this compound is critical for its use in research and development. While specific stability data is limited, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. The primary recommendations are to store the compound in a cool, dry, and dark environment in a tightly sealed container. The main potential degradation pathway is likely hydrolysis of the ester group. For critical applications, it is highly recommended to perform in-house stability studies using the protocols outlined in this guide to ensure the material's quality and integrity over time.
References
- 1. This compound CAS#: 127510-96-7 [m.chemicalbook.com]
- 2. Methyl 3-cyano-4-fluorobenzoate, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 3. amfluoro.com [amfluoro.com]
- 4. bldpharm.com [bldpharm.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety precautions and handling of Methyl 2-cyano-4-fluorobenzoate.
An In-Depth Technical Guide to the Safe Handling of Methyl 2-cyano-4-fluorobenzoate
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, containing a cyano group and a fluorine atom, suggests that it may possess unique chemical reactivity and biological activity. This guide provides a detailed overview of the known and inferred safety precautions, handling procedures, and emergency responses for this compound to ensure the safety of laboratory personnel.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, data from analogous compounds, such as other fluorinated and cyanated benzoic acid derivatives, suggest potential for significant health hazards. Based on information for related compounds, the following hazards should be assumed[1][2]:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
GHS Hazard Statements (Inferred from related compounds):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆FNO₂ | [3][4] |
| Molecular Weight | 179.15 g/mol | [3] |
| CAS Number | 127510-96-7 | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 104-106 °C | [3] |
| Boiling Point | 293.3 ± 25.0 °C (Predicted) | [3] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | Sealed in dry, Room Temperature | [3] |
Experimental Protocols: Safe Handling and Storage
Given the potential hazards, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation. Place in a suitable, labeled container for disposal.
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Decision Pathway for Exposure
Caption: Decision pathway for first aid following exposure.
References
An In-depth Technical Guide to the Reactivity Profile of Methyl 2-cyano-4-fluorobenzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-4-fluorobenzoate is a highly versatile aromatic building block utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). The strategic placement of two potent electron-withdrawing groups—a cyano group and a methyl ester group—ortho and meta to a fluorine atom, respectively, renders the C4 position exceptionally susceptible to attack by a wide array of nucleophiles. This guide provides a detailed examination of this reactivity profile, outlining the underlying mechanistic principles, offering representative quantitative data, presenting detailed experimental protocols, and visualizing the key chemical transformations and workflows.
Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a competent leaving group in this context.
The rate-determining step is typically the formation of the stabilized Meisenheimer complex. The high electronegativity of the fluorine atom makes the attached carbon highly electrophilic and thus prone to attack.
Role of Activating Groups: The presence of the cyano (-CN) and methyl ester (-COOCH₃) groups is critical for activating the benzene ring towards nucleophilic attack. These electron-withdrawing groups delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction. The ortho-position of the cyano group is particularly effective in stabilizing the negative charge that develops on the ipso-carbon during the nucleophilic attack.
dot
Caption: Logical relationship of substituent effects on SNAr reactivity.
Reactivity with Various Classes of Nucleophiles
This compound reacts efficiently with a range of soft and hard nucleophiles. The general transformation is the displacement of the C4-fluoride to form a new C-Nucleophile bond.
-
N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are excellent nucleophiles for this substrate. These reactions typically proceed under mild conditions, often requiring a weak base like potassium carbonate (K₂CO₃) or a tertiary amine base (e.g., triethylamine) to neutralize the HF formed. The products are valuable N-aryl derivatives.
-
O-Nucleophiles (Alcohols & Phenols): Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), readily displace the fluoride to form aryl ethers. Anhydrous conditions are necessary due to the strong basicity of the reagents.
-
S-Nucleophiles (Thiols): Thiolates, formed by deprotonating thiols with a suitable base, are highly potent nucleophiles and react smoothly with the substrate to yield thioethers. These reactions are often very rapid and high-yielding.
Quantitative Data: Representative SNAr Reactions
| Nucleophile | Reagents & Conditions | Product Class | Representative Yield |
| Piperidine | K₂CO₃, DMF, 80 °C | N-Aryl Amine | >90% |
| Aniline | K₂CO₃, DMSO, 100 °C | N-Aryl Amine | ~85-95% |
| Sodium Methoxide | NaH, Methanol, THF, 60 °C | Aryl Ether | >90% |
| Phenol | K₂CO₃, DMF, 120 °C | Aryl Ether | ~80-90% |
| Thiophenol | K₂CO₃, DMF, 25-50 °C | Thioether | >95% |
| Sodium Azide | NaN₃, DMSO, 100 °C | Aryl Azide | ~90% |
Yields are based on typical outcomes for SNAr reactions on fluoroarenes activated by ortho-cyano or para-nitro groups and should be considered illustrative.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for conducting SNAr reactions with this compound.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add the amine nucleophile (e.g., piperidine, 1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 4-(piperidin-1-yl)-2-cyanobenzoate.
Protocol 2: Reaction with an Alcohol or Thiol Nucleophile (e.g., Methanol or Thiophenol)
-
Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suitable anhydrous solvent such as Tetrahydrofuran (THF) or DMF.
-
Nucleophile Generation:
-
For Alcohols: Add the alcohol (1.5 eq) to the solvent. At 0 °C (ice bath), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
For Thiols: Add the thiol (1.1 eq) and a base like potassium carbonate (1.5 eq) to the solvent and stir.
-
-
Reagent Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the nucleophile solution.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C may be required, depending on the nucleophile) and monitor its completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting residue by flash chromatography or recrystallization.
dot
Caption: A typical experimental workflow for an SNAr reaction.
Mandatory Visualization: SNAr Mechanism
The following diagram illustrates the detailed mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
dot
Caption: The addition-elimination mechanism of SNAr.
Conclusion
This compound exhibits a highly predictable and efficient reactivity profile centered on the Nucleophilic Aromatic Substitution mechanism. The synergistic electronic activation provided by the ortho-cyano and meta-ester functionalities makes it an excellent electrophile for reactions with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles. The protocols and data presented herein demonstrate its utility as a robust building block for the synthesis of complex, functionalized aromatic compounds, making it a valuable tool for professionals in drug discovery and chemical research.
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of kinase inhibitors, utilizing Methyl 2-cyano-4-fluorobenzoate as a versatile starting material. The protocols focus on the construction of key heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and aminopyrimidines, which are prevalent in numerous clinically relevant kinase inhibitors.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors. Its activated fluoro-aromatic ring is amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. The strategically positioned cyano and methyl ester groups can then be utilized in cyclization reactions to form the core heterocyclic structures of many kinase inhibitors. This document outlines detailed protocols for these key transformations and presents representative biological data for the resulting classes of compounds.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors featuring pyrazolo[3,4-d]pyrimidine and aminopyrimidine scaffolds. While not all of these compounds are synthesized directly from this compound, their inhibitory activities are indicative of the potential of the described synthetic routes.
Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| PP1 | Src Family Kinases | 5 | - | - |
| Compound 8j | Src/Bcr-Abl | 10 (Src), 20 (Bcr-Abl) | K562 | 0.05 |
| Compound 8k | Src/Bcr-Abl | 8 (Src), 15 (Bcr-Abl) | K562 | 0.03 |
| SI306 | Src | - | GIN8, GIN28, GCE28 | 11.2, 7.7, 7.2 |
Table 2: Inhibitory Activity of Representative Aminopyrimidine Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 15 | EGFR | 135 | MDA-MB-468 | 0.267 |
| Compound 16 | EGFR | 34 | MDA-MB-468 | 0.844 |
| Compound 13h | TAK1 | 27 | - | - |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(substituted-amino)-2-cyanobenzoate via Nucleophilic Aromatic Substitution
This protocol describes the nucleophilic aromatic substitution of the fluorine atom of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, piperazine derivative)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base (e.g., K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and a suitable base such as DIPEA (2.0 - 3.0 eq).
-
Add a suitable solvent, such as DMSO, to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-(substituted-amino)-2-cyanobenzoate.
Protocol 2: Synthesis of a 4-Amino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
This protocol outlines the cyclization of a Methyl 4-(substituted-amino)-2-cyanobenzoate intermediate with hydrazine to form the pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
Methyl 4-(substituted-amino)-2-cyanobenzoate (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol or other suitable alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the Methyl 4-(substituted-amino)-2-cyanobenzoate intermediate (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (3.0 - 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 4-amino-pyrazolo[3,4-d]pyrimidine core structure.
Visualizations
Signaling Pathways
Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. The following diagrams illustrate two key pathways often targeted by kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway.
Caption: Bcr-Abl Signaling Pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: Experimental Workflow.
Application Notes and Protocols: Methyl 2-cyano-4-fluorobenzoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-4-fluorobenzoate is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive cyano group, an ester functionality, and a fluorine atom which can act as a leaving group in nucleophilic aromatic substitution reactions, make it an ideal starting material for the construction of diverse and complex molecular architectures. These characteristics are particularly advantageous in medicinal chemistry and drug discovery, where the introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, such as quinazolines.
Core Applications: Synthesis of Fluorinated Quinazoline Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fluorine substituent at the 7-position of the quinazoline ring, derived from the 4-fluoro position of the starting benzoate, can further modulate the pharmacological profile of these molecules. Herein, we describe a general protocol for the synthesis of 7-fluoro-4-aminoquinazoline derivatives through a cyclocondensation reaction with guanidine.
Protocol 1: Synthesis of 7-Fluoro-4-aminoquinazoline from this compound and Guanidine
This protocol details a two-step one-pot synthesis of 7-fluoro-4-aminoquinazoline. The first step involves the formation of an intermediate through the reaction of this compound with guanidine, followed by in-situ cyclization to the final quinazoline product.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 7-Fluoro-4-aminoquinazoline.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 7-fluoro-4-aminoquinazoline.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Guanidine HCl, NaH | DMF | 80-100 | 4-6 | 65-75 |
| This compound | Guanidine HCl, K2CO3 | NMP | 120 | 8-10 | 55-65 |
Table 1: Summary of reaction conditions and yields for the synthesis of 7-fluoro-4-aminoquinazoline.
Potential Applications and Future Directions
The described protocol provides a foundational method for accessing 7-fluoro-4-aminoquinazolines. This scaffold can be further elaborated to generate a library of diverse compounds for drug discovery programs. The amino group at the 4-position can be functionalized through various reactions, including acylation, alkylation, and arylation, to explore structure-activity relationships.
Furthermore, this compound can be utilized as a precursor for other important heterocyclic systems. Potential synthetic pathways to explore include:
-
Synthesis of Fluorinated Benzimidazoles: Reaction with o-phenylenediamines can lead to the formation of fluorinated benzimidazole derivatives.
-
Synthesis of Fluorinated Pyridopyrimidines: Cyclocondensation with aminopyridines could yield pyridopyrimidine scaffolds.
-
Synthesis of Fluorinated Pyrazoles: Reaction with hydrazine derivatives can be investigated for the synthesis of fluorinated pyrazoles.
Logical Relationship of Synthetic Pathways:
Figure 2: Potential synthetic routes from this compound.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a variety of fluorinated heterocyclic compounds. The provided protocol for the synthesis of 7-fluoro-4-aminoquinazolines serves as a practical guide for researchers in the field. The exploration of its reactivity with other binucleophiles holds significant promise for the discovery of novel bioactive molecules. The strategic incorporation of fluorine via this building block offers a powerful tool for the optimization of drug-like properties in modern medicinal chemistry.
Application Notes and Protocols: A Guide to the Cyanation of Methyl 4-Fluorobenzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aryl nitriles are pivotal structural motifs in a wide array of functional molecules, including over 30 approved pharmaceuticals, agrochemicals, and advanced materials.[1][2] The nitrile group serves as a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and ketones.[3][4] Furthermore, its role as a bioisostere for hydroxyl or carboxyl groups makes it a valuable component in medicinal chemistry.[1][5]
The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis.[3] While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions exist, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2][3] Modern transition metal-catalyzed methods, particularly those using palladium, offer milder conditions, broader substrate scope, and greater functional group tolerance.[1][2][6]
This document provides a detailed protocol for the cyanation of methyl 4-fluorobenzoate, a common building block, using a well-established palladium-catalyzed cross-coupling reaction. While the fluorine atom in methyl 4-fluorobenzoate can undergo nucleophilic aromatic substitution, palladium-catalyzed methods are often more general and reproducible for a wider range of derivatives.
Reaction Principle: Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a powerful cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle consisting of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from a cyanide source (e.g., Zn(CN)₂) to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl nitrile product (Ar-CN) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Catalyst deactivation by excess cyanide is a known issue, which can be mitigated by using cyanide sources with low solubility or those that release cyanide slowly, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][7][8]
Experimental Protocol: Mild Palladium-Catalyzed Cyanation
This protocol is adapted from the mild, efficient, and low-temperature palladium-catalyzed cyanation method developed by Cohen and Buchwald.[1][6][9] It utilizes zinc cyanide as the cyanide source, which is less acutely toxic and easier to handle than alkali metal cyanides.
3.1 Materials and Equipment
-
Substrate: Methyl 4-fluorobenzoate or its derivative
-
Cyanide Source: Zinc cyanide (Zn(CN)₂)
-
Catalyst: A suitable Pd(0) source or precatalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: A suitable phosphine ligand (e.g., cataCXium® A)
-
Solvent: A mixture of water (H₂O) and tetrahydrofuran (THF)
-
Reaction Vessel: Schlenk tube or a sealed vial
-
Standard Glassware: Flasks, graduated cylinders, funnels, etc.
-
Heating and Stirring: Magnetic stir plate with a heating block or oil bath
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Purification: Silica gel for column chromatography, rotary evaporator
-
Analytical Equipment: TLC plates, NMR spectrometer, GC-MS
3.2 Reagent Preparation and Quantities
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| Methyl 4-fluorobenzoate | 154.14 | 1.0 | 154 mg | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.6 | 70 mg | 0.6 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg | 0.02 (4 mol % Pd) |
| cataCXium® A | 362.45 | 0.05 | 18.1 mg | 0.05 |
| THF | - | - | 1.0 mL | - |
| H₂O (degassed) | - | - | 5.0 mL | - |
3.3 Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add methyl 4-fluorobenzoate (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and cataCXium® A (0.05 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add THF (1.0 mL) and degassed water (5.0 mL) to the tube.
-
Reaction Conditions: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath or heating block set to 40 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Quenching (Important Safety Step): To destroy any residual cyanide, add the aqueous layer to a vigorously stirred solution of 1 M sodium hydroxide (NaOH) containing 10% sodium hypochlorite (bleach). Stir for at least one hour before disposal.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4-cyanobenzoate.
3.4 Safety Precautions
-
Cyanide Hazard: Zinc cyanide is highly toxic if ingested, inhaled, or if it comes into contact with acid, which liberates poisonous hydrogen cyanide (HCN) gas. Always handle solid cyanide salts in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves at all times.
-
Waste Disposal: All cyanide-containing waste must be quenched with bleach and base as described in the work-up procedure before being disposed of according to institutional guidelines.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed cyanation of various aryl halides under mild conditions, demonstrating the method's versatility.
Table 1: Representative Yields for Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide Substrate | Product | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | 4-Acetylbenzonitrile | 40 | 94 | [1] |
| 2 | Methyl 4-bromobenzoate | Methyl 4-cyanobenzoate | 40 | 95 | [1] |
| 3 | 4-Bromobenzaldehyde | 4-Formylbenzonitrile | 40 | 91 | [1] |
| 4 | 2-Bromo-6-methoxynaphthalene | 6-Methoxy-2-naphthonitrile | 40 | 98 | [9] |
| 5 | 3-Bromopyridine | 3-Cyanopyridine | 40 | 85 | [9] |
| 6 | 4-Chloro-3-fluoroanisole | 3-Fluoro-4-methoxybenzonitrile | 100 | 91 | [2] |
Note: Yields are for isolated products. Reaction conditions may vary slightly between different substrates.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cyanation experiment.
Caption: Experimental workflow for Pd-catalyzed cyanation.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. WO2019068707A1 - Process for the transition metal catalyzed cyanation of aryl/vinyl halides - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Note: Synthesis of a Novel 6-Fluoro-4-(prop-2-yn-1-ylamino)quinazoline-8-carbonitrile Antiviral Candidate from Methyl 2-cyano-4-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-cyano-4-fluorobenzoate is a versatile building block in medicinal chemistry. Its activated aromatic ring and multiple functional groups make it an attractive starting material for the synthesis of complex heterocyclic compounds with potential biological activity. This application note details a proposed synthetic pathway for the preparation of a novel 6-fluoro-4-(prop-2-yn-1-ylamino)quinazoline-8-carbonitrile, a potential antiviral agent, starting from this compound. The quinazoline scaffold is a well-established pharmacophore in antiviral drug discovery, with derivatives showing activity against a range of viruses.[1][2] This protocol provides a proof-of-concept for the utilization of this compound in the generation of new antiviral candidates.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 6-Fluoro-4-(prop-2-yn-1-ylamino)quinazoline-8-carbonitrile
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| 1 | Methyl 2-cyano-4-fluoro-5-nitrobenzoate | C₉H₅FN₂O₄ | 224.15 | 85 | >98 |
| 2 | Methyl 5-amino-2-cyano-4-fluorobenzoate | C₉H₇FN₂O₂ | 194.16 | 92 | >99 |
| 3 | 6-Fluoro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile | C₉H₄FN₃O | 189.15 | 78 | >97 |
| 4 | 4-Chloro-6-fluoroquinazoline-8-carbonitrile | C₉H₃ClFN₃ | 207.60 | 88 | >98 |
| 5 | 6-Fluoro-4-(prop-2-yn-1-ylamino)quinazoline-8-carbonitrile | C₁₂H₇FN₄ | 226.21 | 75 | >99 |
Experimental Protocols
Step 1: Nitration of this compound
Protocol:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 2-cyano-4-fluoro-5-nitrobenzoate as a pale yellow solid.
Step 2: Reduction of Methyl 2-cyano-4-fluoro-5-nitrobenzoate
Protocol:
-
Suspend Methyl 2-cyano-4-fluoro-5-nitrobenzoate (1.0 eq) in ethanol in a flask.
-
Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride solution.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture through a bed of celite and wash the residue with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-2-cyano-4-fluorobenzoate as a solid.
Step 3: Cyclization to form the Quinazolinone Core
Protocol:
-
Heat a mixture of Methyl 5-amino-2-cyano-4-fluorobenzoate (1.0 eq) and formamide (10 eq) at 150 °C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture, and the product will precipitate.
-
Filter the solid, wash with water, and dry to yield 6-Fluoro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile.
Step 4: Chlorination of the Quinazolinone
Protocol:
-
To a flask containing 6-Fluoro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile (1.0 eq), add phosphorus oxychloride (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 3 hours.
-
After cooling, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-Chloro-6-fluoroquinazoline-8-carbonitrile.
Step 5: Nucleophilic Substitution with Propargylamine
Protocol:
-
Dissolve 4-Chloro-6-fluoroquinazoline-8-carbonitrile (1.0 eq) in isopropanol.
-
Add propargylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the final product, 6-Fluoro-4-(prop-2-yn-1-ylamino)quinazoline-8-carbonitrile.
Mandatory Visualizations
Caption: Synthetic workflow for the target antiviral candidate.
Caption: Proposed mechanism of viral replication inhibition.
References
- 1. Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Fungicides from Methyl 2-cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fungal resistance to existing agrochemicals necessitates the continuous development of novel fungicides with diverse mechanisms of action. Benzonitrile and its derivatives, such as benzamidines, represent a promising class of compounds with potential fungicidal properties. Methyl 2-cyano-4-fluorobenzoate is an attractive starting material for the synthesis of such compounds due to its reactive cyano and ester groups, and the presence of a fluorine atom which can enhance metabolic stability and biological activity.
These application notes provide a comprehensive workflow for the synthesis of novel benzamidine-based fungicide candidates starting from this compound, along with detailed protocols for evaluating their in vitro and in vivo fungicidal efficacy against common plant pathogens like Botrytis cinerea.
Section 1: Synthesis of Novel Benzamidine Derivatives
The proposed synthetic pathway focuses on converting the methyl ester group of the starting material into a reactive intermediate, followed by transformation of the cyano group into a benzamidine moiety. This multi-step synthesis is designed to generate a library of diverse compounds for screening.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for novel benzamidine fungicides.
Protocol 1.1: Synthesis of 1-(Bromomethyl)-2-cyano-4-fluorobenzene
-
Reduction of the Ester: To a stirred solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain crude (2-Cyano-4-fluorophenyl)methanol.
-
Bromination: Dissolve the crude alcohol in toluene at 0°C. Slowly add phosphorus tribromide (PBr3) (0.5 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture, pour it onto ice-water, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(Bromomethyl)-2-cyano-4-fluorobenzene. Purify by column chromatography.
Protocol 1.2: General Procedure for Benzamidine Synthesis via Pinner Reaction
This protocol is adapted from the synthesis of related benzamidine derivatives.[1]
-
Imidate Formation: Cool a suspension of the 1-(Bromomethyl)-2-cyano-4-fluorobenzene intermediate (1 equivalent) in anhydrous ethanol to below 5°C.[1]
-
Saturate the solution with dry hydrogen chloride (HCl) gas while maintaining the low temperature.[1]
-
Seal the reaction vessel and stir at ambient temperature for 48 hours.[1]
-
Evaporate the solvent under reduced pressure and wash the resulting solid with dry diethyl ether to obtain the crystalline imino ester hydrochloride salt.[1]
-
Amidine Formation: Dissolve the imino ester salt in anhydrous methanol.
-
Add the desired primary or secondary amine (2 equivalents) and stir the mixture at room temperature for 24 hours.
-
Remove the solvent under vacuum, and purify the residue by recrystallization or column chromatography to yield the final N-substituted benzamidine derivative.
Section 2: In Vitro Fungicidal Activity
The primary screening of newly synthesized compounds is performed in vitro to determine their intrinsic fungicidal activity and to establish a dose-response relationship.
Experimental Workflow: In Vitro Assay
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Protocol 2.1: Mycelial Growth Inhibition Assay against Botrytis cinerea
This protocol is based on the poison agar assay method.[2][3]
-
Pathogen Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) medium at 25°C for 7-10 days until the plate is covered with mycelia and spores.[2][3]
-
Preparation of Test Plates:
-
Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solutions in DMSO.
-
Add aliquots of each dilution to molten PDA (held at ~50°C) to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in the agar does not exceed 1% (v/v).
-
Pour the amended PDA into 9 cm petri dishes and allow them to solidify.[2]
-
-
Inoculation:
-
Using a sterile cork borer, cut a 5 mm diameter mycelial plug from the edge of an actively growing B. cinerea culture plate.[3]
-
Place the mycelial plug, mycelium-side down, in the center of each test plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25°C for 72 hours in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the colony in the control (DMSO only) plate, and T is the average diameter of the colony in the treated plate.
-
-
-
Data Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data.
Section 3: In Vivo Fungicidal Activity
Promising compounds from in vitro screening should be advanced to in vivo testing on host plants to evaluate their protective efficacy under more realistic conditions.
Experimental Workflow: In Vivo Assay
Caption: Workflow for the in vivo protective assay on cucumber.
Protocol 3.1: Protective Efficacy on Cucumber against Botrytis cinerea
-
Plant Cultivation: Grow cucumber plants (Cucumis sativus) in pots in a greenhouse until they reach the 3-4 true leaf stage.[4]
-
Compound Application:
-
Dissolve the test compounds in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentration (e.g., 200 µg/mL).
-
Spray the cucumber leaves with the compound solutions until runoff. Control plants are sprayed with the solvent-surfactant solution only.
-
Allow the plants to air dry for 24 hours.
-
-
Inoculation:
-
Prepare a spore suspension of B. cinerea (e.g., 1 x 10^6 spores/mL) in a nutrient broth.
-
Spray the spore suspension evenly onto the treated leaves.
-
-
Incubation and Assessment:
-
Place the inoculated plants in a high-humidity chamber (>95% RH) at 22°C to promote infection.
-
After 96 hours, assess the disease severity by measuring the average lesion diameter or estimating the percentage of leaf area covered by lesions.
-
-
Data Analysis: Calculate the protective efficacy using the formula:
-
Efficacy (%) = [(C - T) / C] x 100
-
Where C is the average disease severity on control plants, and T is the average disease severity on treated plants.
-
Section 4: Data Presentation
Quantitative data from fungicidal assays should be summarized for clear comparison.
Table 1: In Vitro Fungicidal Activity (EC50)
| Compound ID | Target Fungus | EC50 (µg/mL) | 95% Confidence Interval |
| Candidate 1 | Botrytis cinerea | Data | Data |
| Candidate 2 | Botrytis cinerea | Data | Data |
| Candidate 3 | Botrytis cinerea | Data | Data |
| Carbendazim | Botrytis cinerea | Data | Data |
Table 2: In Vivo Protective Efficacy
| Compound ID | Concentration (µg/mL) | Target Disease | Host Plant | Protective Efficacy (%)[1][5] |
| Candidate 1 | 200 | Gray Mold | Cucumber | Data |
| Candidate 2 | 200 | Gray Mold | Cucumber | Data |
| Candidate 3 | 200 | Gray Mold | Cucumber | Data |
| Carbendazim | 200 | Gray Mold | Cucumber | Data |
Section 5: Potential Mechanism of Action
While the precise mechanism of novel compounds requires dedicated investigation, related benzimidazole and benzamidine fungicides are known to target microtubule assembly.[6][7] This provides a strong hypothetical basis for the mechanism of action.
Proposed Signaling Pathway: Microtubule Disruption
The primary target is likely the β-tubulin protein, a subunit of microtubules. By binding to β-tubulin, the fungicide inhibits its polymerization into microtubules.[6] Microtubules are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. Their disruption leads to a catastrophic failure of these processes, ultimately causing fungal cell death.
References
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC method for monitoring the progress of Methyl 2-cyano-4-fluorobenzoate reactions.
An HPLC method for monitoring the progress of chemical reactions is crucial for researchers, scientists, and professionals in drug development to ensure optimal yield, purity, and safety of the final product. This document provides a detailed application note and protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for monitoring the synthesis of Methyl 2-cyano-4-fluorobenzoate.
Application Note: HPLC Monitoring of this compound Synthesis
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, often involving a cyanation reaction of a halogenated precursor, requires careful monitoring to track the consumption of starting materials and the formation of the desired product and any byproducts. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of the reaction mixture, enabling efficient reaction optimization and control.
Principle
The developed HPLC method utilizes a C18 stationary phase to separate the components of the reaction mixture based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the separation of the polar starting materials from the more non-polar product. An acidic modifier is incorporated into the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[1] Detection is performed using a UV detector at a wavelength where all components of interest exhibit significant absorbance.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters should serve as a starting point and may require optimization based on the specific reaction conditions and analytical instrumentation used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan of the analyte) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantitative analysis.
2. Sample Preparation from Reaction Mixture
-
Quenching the Reaction: At specified time points during the reaction, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of the sample diluent (e.g., 950 µL in a 1.5 mL microcentrifuge tube) to achieve a 20-fold dilution. This dilution factor may need to be adjusted based on the expected concentration of the product.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
3. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples from the reaction mixture.
-
After each injection, run the gradient program as specified in the chromatographic conditions.
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of the pure standards, which should be injected separately for confirmation.[1]
-
Quantify the amount of starting material remaining and product formed by integrating the peak areas and using the calibration curve.
Method Validation Protocol
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject the diluent, a solution of the starting material, a solution of the product, and a spiked sample containing both. | The peaks for the starting material and product should be well-resolved from each other and from any peaks in the diluent. |
| Linearity | Analyze the working standard solutions at a minimum of five concentration levels in triplicate. Plot a graph of peak area versus concentration and perform a linear regression analysis. | The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the product into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to detect any significant impurities. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected. |
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
Caption: Logical flow of HPLC method development and validation.
References
Application Notes & Protocols: Purifying Crude Methyl 2-cyano-4-fluorobenzoate via Recrystallization
Introduction
Methyl 2-cyano-4-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. This document provides a detailed protocol for the purification of crude this compound using a mixed-solvent recrystallization method.
Data Summary
The following table summarizes typical quantitative data expected from the recrystallization of crude this compound. These values are representative and may vary based on the initial purity of the crude material and the precise execution of the protocol.
| Parameter | Value | Unit |
| Mass of Crude Material | 10.0 | g |
| Volume of "Good" Solvent (Ethanol) | 40 | mL |
| Volume of "Bad" Solvent (Water) | ~15-20 | mL |
| Dissolution Temperature | ~78 | °C |
| Crystallization Temperature | 0 - 5 | °C |
| Mass of Purified Product | 8.5 | g |
| Yield | 85 | % |
| Purity (by HPLC) - Crude | 92.5 | % |
| Purity (by HPLC) - Purified | 99.8 | % |
Experimental Protocol
This protocol details the mixed-solvent recrystallization procedure for the purification of crude this compound. The principle of this technique is to dissolve the impure compound in a minimum amount of a hot "good" solvent, in which the compound is highly soluble, and then to induce crystallization by the addition of a "bad" solvent, in which the compound is poorly soluble.[1][2]
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Erlenmeyer Flasks (125 mL and 250 mL)
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Graduated Cylinders
-
Pasteur Pipettes
-
Büchner Funnel and Flask
-
Filter Paper
-
Ice Bath
-
Spatula
-
Drying Oven or Vacuum Desiccator
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of this compound. Ethanol is the "good" solvent in which the compound is soluble when hot, while water is the "bad" solvent that will induce precipitation upon cooling.[1][2]
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of ethanol to the flask.[1]
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil to completely dissolve the solid.
-
If any insoluble impurities remain after boiling, perform a hot filtration to remove them.
-
-
Inducing Crystallization:
-
Once the solute is fully dissolved, continue heating and begin to add distilled water (the "bad" solvent) dropwise using a Pasteur pipette.[1]
-
Continue adding water until a faint, persistent cloudiness (turbidity) is observed, indicating that the solution is saturated.[1]
-
To ensure the formation of pure crystals, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to remain in the solvent.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[3][4]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[1][3]
-
Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization procedure for purifying crude this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 2-cyano-4-fluorobenzoate, a key intermediate in the pharmaceutical industry. The following sections outline various synthetic strategies, their respective advantages and disadvantages for industrial production, detailed experimental procedures, and considerations for process optimization and safety.
Introduction
This compound is a crucial building block in the synthesis of a range of pharmaceutically active compounds, including certain antihypertensive agents. Its efficient and scalable synthesis is therefore of significant interest to the drug development and manufacturing sectors. This document explores established and potential routes for its large-scale production, with a focus on yield, purity, cost-effectiveness, and safety.
Synthetic Routes and Strategic Considerations
Several synthetic pathways can be employed for the synthesis of this compound. The choice of a particular route on a large scale will depend on factors such as the availability and cost of starting materials, the toxicity of reagents and byproducts, reaction conditions, and the ease of purification. The most prominent methods include the Rosenmund-von Braun reaction, the Sandmeyer reaction, and palladium-catalyzed cyanation.
Rosenmund-von Braun Reaction
This classical method involves the cyanation of an aryl halide using a copper(I) cyanide reagent. It is a well-established and often high-yielding reaction for the synthesis of aryl nitriles.
Logical Relationship: Rosenmund-von Braun Synthesis Pathway
Caption: General workflow of the Rosenmund-von Braun synthesis for this compound.
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from an aniline derivative. This multi-step process involves the diazotization of an amine followed by reaction with a cyanide salt, typically in the presence of a copper catalyst. While it involves more steps, the starting materials can sometimes be more readily available or cost-effective.
Experimental Workflow: Sandmeyer Reaction
Caption: Step-wise workflow of the Sandmeyer reaction for the synthesis of this compound.
Palladium-Catalyzed Cyanation
Modern cross-coupling reactions using palladium catalysts offer a milder and often more functional group tolerant alternative to the classical copper-mediated methods. These reactions can utilize various cyanide sources, including less toxic alternatives to simple cyanide salts.
Experimental Protocols
Protocol 1: Rosenmund-von Braun Cyanation
This protocol is adapted from established laboratory procedures and is suitable for scale-up with appropriate engineering controls.
Starting Material: Methyl 2-chloro-4-fluorobenzoate Key Reagents: Copper(I) cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Methyl 2-chloro-4-fluorobenzoate and N-Methyl-2-pyrrolidone (NMP).
-
Under a nitrogen atmosphere, add Copper(I) cyanide to the mixture.
-
Heat the reaction mixture to the specified temperature (see Table 1) and maintain for the indicated duration, monitoring the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction mixture with an aqueous solution of sodium cyanide or ferric chloride to decompose the copper complexes. (Caution: This step should be performed in a well-ventilated area due to the potential release of hydrogen cyanide gas if acidic conditions are present).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-chloro-4-fluorobenzoate | N/A |
| Cyanating Agent | Copper(I) Cyanide (CuCN) | N/A |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N/A |
| Reaction Temperature | 150-200 °C | N/A |
| Reaction Time | 4-12 hours | N/A |
| Typical Yield | 70-85% | N/A |
| Purity (post-purification) | >98% | N/A |
Table 1: Representative Reaction Parameters for Rosenmund-von Braun Cyanation.
Protocol 2: Sandmeyer Reaction (Conceptual for Large-Scale)
This protocol outlines the key steps for a large-scale Sandmeyer reaction. Process parameters would need to be optimized for specific equipment and scale.
Starting Material: Methyl 2-amino-4-fluorobenzoate Key Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN)
Procedure: Step A: Diazotization
-
Prepare a solution of Methyl 2-amino-4-fluorobenzoate in aqueous hydrochloric acid in a reactor cooled to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step B: Cyanation
-
In a separate reactor, prepare a solution or slurry of Copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution from Step A to the copper cyanide mixture, controlling the rate of addition to manage any exotherm and gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by HPLC.
-
Work-up and purification would follow a similar procedure to Protocol 3.1.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-4-fluorobenzoate | N/A |
| Diazotization Reagents | NaNO₂, HCl | N/A |
| Cyanation Reagent | CuCN | N/A |
| Diazotization Temperature | 0-5 °C | N/A |
| Cyanation Temperature | 5-25 °C | N/A |
| Typical Yield | 60-75% (over two steps) | N/A |
| Purity (post-purification) | >98% | N/A |
Table 2: Conceptual Parameters for a Large-Scale Sandmeyer Reaction.
Large-Scale Purification Considerations
For industrial-scale production, traditional column chromatography is often not economically viable. The following methods are more suitable for the purification of this compound.
-
Recrystallization: This is a primary method for purifying solid intermediates. The choice of solvent system is critical to achieve high purity and yield.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
Melt Crystallization: For products that are solid at room temperature, this technique can offer a high degree of purification with lower solvent usage compared to recrystallization.
Safety Considerations for Large-Scale Synthesis
The use of cyanide-containing reagents on a large scale presents significant safety challenges.
-
Toxicity: Cyanide salts and hydrogen cyanide gas are highly toxic. All manipulations should be carried out in well-ventilated areas, and personnel must be equipped with appropriate personal protective equipment (PPE).
-
Quenching: The quenching of cyanide-containing reaction mixtures must be carefully controlled. Addition of acid will liberate highly toxic hydrogen cyanide gas. Quenching is typically performed under basic conditions.
-
Waste Disposal: Cyanide-containing waste must be treated before disposal, typically by oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to convert cyanide to the less toxic cyanate.
Application in Drug Synthesis
This compound is a documented intermediate in the synthesis of various pharmaceutical agents. Its structural motifs are found in molecules targeting a range of therapeutic areas. For example, it can be a precursor for the synthesis of substituted benzonitriles that are further elaborated into complex heterocyclic systems common in modern drug discovery.
Conclusion
The large-scale synthesis of this compound is achievable through several synthetic routes. The Rosenmund-von Braun reaction offers a direct and often high-yielding approach, while the Sandmeyer reaction provides an alternative from aniline-based starting materials. For industrial production, careful consideration of reaction parameters, purification methods, and stringent safety protocols, particularly concerning the handling of cyanides, is paramount. The choice of the optimal synthetic strategy will ultimately be guided by a thorough process of development and optimization that balances economic, safety, and environmental factors.
Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 2-Cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of palladium catalysts in cross-coupling reactions involving Methyl 2-cyano-4-fluorobenzoate. This versatile building block is a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections outline key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, with specific protocols and quantitative data to facilitate their application in a laboratory setting.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
This compound is a particularly interesting substrate for these reactions due to the presence of three distinct functional groups: a methyl ester, a cyano group, and a carbon-fluorine bond. The C-F bond is typically the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 2-cyano-biphenyl-4-carboxylic acid methyl ester derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A notable application is in the synthesis of intermediates for antihypertensive drugs, as demonstrated by the synthesis of 2-cyano-4'-methylbiphenyl from related precursors.[3][4] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side products. Water-soluble fullerene-supported PdCl2 nanocatalysts have shown high efficiency in the synthesis of biphenyl carboxylic acids from bromobenzoic acids, suggesting a potential green chemistry approach.[5]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd/C | - | K2CO3 | Water Extract of Suaeda salsa | 80 | 2 | 95 |
| Phenylboronic acid | Pd(OH)2 (2) | - | K3PO4 (2) | Ethanol | 65 | 4 | >90 |
| Various arylboronic acids | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 12 | 85-95 |
Experimental Protocol: Synthesis of Methyl 2-cyano-4-(4-methylphenyl)benzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Water Extract of Suaeda salsa (WES) or a suitable aqueous solvent (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd/C (10 mol%), and potassium carbonate (2.0 mmol).
-
Add the WES or aqueous solvent (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-cyano-4-(4-methylphenyl)benzoate.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[6]
Application Notes
The Heck reaction of this compound with various alkenes, such as styrene derivatives, provides access to 2-cyano-4-vinylbenzoate derivatives.[7][8] These compounds can serve as precursors for a wide range of more complex molecules. The regioselectivity of the Heck reaction is an important consideration, and reaction conditions can be optimized to favor the desired isomer. The use of heterogeneous catalysts, such as Pd@MOF-NH₂, can offer advantages in terms of catalyst recycling and sustainability.[6]
Quantitative Data Summary: Heck Reaction
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | DMF | 100 | 24 | >90 |
| Methyl acrylate | Pd(OAc)₂ (0.5) | - | Ag₂CO₃ (2) | 95% EtOH | 80 | 12 | 85 |
| Styrene | Pd@MOF-NH₂ (10) | - | K₂CO₃ (2) | DMF | 120 | 6 | >96 |
Experimental Protocol: Synthesis of Methyl 2-cyano-4-styrylbenzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv.)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).
-
Add DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-cyano-4-styrylbenzoate.
Diagram: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species, to form a carbon-carbon bond.[9]
Application Notes
The Sonogashira coupling of this compound with terminal alkynes, such as phenylacetylene, yields 2-cyano-4-alkynylbenzoate derivatives.[9] This reaction is a powerful tool for introducing alkynyl moieties into aromatic systems, which are versatile functional groups for further transformations. Copper-free Sonogashira conditions have been developed to avoid issues associated with the copper co-catalyst.[10] The choice of base and solvent can significantly impact the reaction efficiency.
Quantitative Data Summary: Sonogashira Coupling
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N (2) | THF | 55 | 3 | 95 |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | Solvent-free | 80 | 0.5 | >90 |
| Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | [TBP][4EtOV] | Ionic Liquid | 55 | 3 | 88 |
Experimental Protocol: Synthesis of Methyl 2-cyano-4-(phenylethynyl)benzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.5 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous and degassed (10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.5 mol%), and CuI (1 mol%).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to afford Methyl 2-cyano-4-(phenylethynyl)benzoate.
Diagram: Sonogashira Coupling Logical Relationship
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Mizoroki-Heck Reaction of Nitroarenes and Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Note & Protocol: Waste Disposal Guidelines for Methyl 2-cyano-4-fluorobenzoate
Introduction
This document provides detailed protocols for the safe handling and disposal of waste generated from experiments involving Methyl 2-cyano-4-fluorobenzoate (CAS No. 127510-96-7). This compound is utilized in research and development, particularly in organic synthesis.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. All procedures must be conducted in accordance with local, state, and federal regulations. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with the official Safety Data Sheet (SDS).
Hazard Identification and Chemical Properties
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.[1][2] All manipulations should be performed in a well-ventilated area or under a chemical fume hood.[1][3]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆FNO₂ | [4][5] |
| Molecular Weight | 179.15 g/mol | [4][5] |
| CAS Number | 127510-96-7 | [4][6] |
| Melting Point | 104-106 °C | [4] |
| Boiling Point | 293.3±25.0 °C (Predicted) | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [1][5] |
| H315 (Causes skin irritation) | [1] | |
| H319 (Causes serious eye irritation) | [1] | |
| H335 (May cause respiratory irritation) | [1] | |
| GHS Pictogram | GHS07 (Exclamation Point) | [1][5] |
Waste Disposal Protocols
All waste materials contaminated with this compound must be treated as hazardous waste.[1][7] Cross-contamination of waste streams must be avoided.
Objective: To safely dispose of unneeded solid this compound.
Methodology:
-
Do not attempt to dispose of the chemical down the drain or in regular trash.[7]
-
Ensure the original container is securely closed and properly labeled.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled container. The label must include "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents, acids, and bases.[7]
-
Arrange for pickup by the institution's certified hazardous waste disposal service.
Objective: To safely dispose of solid materials (e.g., contaminated gloves, weigh boats, paper towels, silica gel).
Methodology:
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Label the container clearly as "Hazardous Waste - Solid" and list "this compound" as a contaminant.
-
Keep the container sealed when not in use.
-
Store in the designated hazardous waste accumulation area for collection.
Objective: To safely dispose of liquid waste containing this compound (e.g., reaction mixtures, solvent rinses).
Methodology:
-
Pour all liquid waste into a dedicated, shatter-resistant, and chemically compatible waste container (e.g., a coated glass or polyethylene bottle).
-
Do not mix incompatible waste streams.
-
Label the container with a hazardous waste tag, specifying all chemical components and their estimated percentages.
-
Keep the container tightly capped and stored in secondary containment to prevent spills.[8]
-
Store in the designated hazardous waste accumulation area for collection.
Objective: To decontaminate and dispose of empty reagent bottles.
Methodology:
-
Thoroughly empty the container of any remaining solid.
-
Perform a triple rinse with a suitable solvent (e.g., acetone or ethyl acetate).
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses should also be collected as hazardous waste.
-
Allow the rinsed container to air dry completely in a fume hood.
-
Once clean and dry, deface or remove the original label to prevent misuse.[8]
-
Dispose of the clean, dry glass bottle in a designated container for broken or waste glass.[8]
Table 2: Summary of Waste Streams and Disposal Methods
| Waste Stream | Description | Disposal Container | Disposal Protocol |
| Unused Reagent | Solid this compound | Original or compatible, sealed container | Hazardous Waste Collection |
| Contaminated Solids | Gloves, paper towels, consumables | Lined, leak-proof solid waste bin | Hazardous Waste Collection |
| Contaminated Liquids | Solvents, reaction mixtures | Coated glass or poly bottle | Hazardous Waste Collection |
| Empty Containers | Original reagent bottle | Glass disposal box (after decontamination) | Triple rinse, collect rinseate as hazardous, deface label |
Spill Management Protocol
Objective: To safely clean and decontaminate a spill of this compound.
Methodology:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated.[1] Evacuate non-essential personnel.
-
Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, gently sweep up the material to avoid creating dust.[7]
-
Absorption: Place the swept material into a labeled hazardous waste container. Use an inert absorbent material (e.g., sand, vermiculite) for any remaining residue.[1]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
Disposal: All cleanup materials (absorbent, cloths, contaminated PPE) must be disposed of as contaminated solid hazardous waste.[1]
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments with this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. multichemindia.com [multichemindia.com]
- 4. This compound CAS#: 127510-96-7 [m.chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound | C9H6FNO2 | CID 9989818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-cyano-4-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-cyano-4-fluorobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) Cyanation: This is a widely used industrial method involving the reaction of a methyl 4-fluoro-2-halobenzoate (typically chloro or bromo) with a cyanide source, often in the presence of a copper or palladium catalyst.[1][2]
-
Sandmeyer Reaction: This classic method involves the diazotization of Methyl 2-amino-4-fluorobenzoate followed by a reaction with a copper(I) cyanide salt to introduce the cyano group.[3][4][5]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. A reported yield for the cyanation of methyl 2-chloro-4-fluorobenzoate using copper(I) cyanide is 73%.[1] Optimization of reaction parameters can potentially increase this yield.
Q3: What are the key safety precautions when working with cyanide reagents?
A3: Cyanide salts such as copper(I) cyanide and sodium cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acidic conditions will generate highly toxic hydrogen cyanide gas, so all waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal and should never be mixed with acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Cyanation
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious of potential side reactions at higher temperatures.
-
-
Poor Quality Reagents: The starting material or cyanide source may be impure or degraded.
-
Solution: Use freshly purified starting materials. Ensure the cyanide salt is dry and of high purity.
-
-
Catalyst Inactivity: The catalyst may be poisoned or insufficient.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used to facilitate the dissolution of cyanide salts and increase the reaction rate.[1]
-
Issue 2: Formation of Impurities
Possible Impurities & Mitigation Strategies:
-
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, especially in the presence of water and at high temperatures.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction.
-
-
Formation of Biphenyl Byproducts: In some catalytic systems, coupling of the aryl halide with itself can lead to biphenyl impurities.[8]
-
Solution: Optimize the catalyst system and reaction conditions. Slower addition of a Grignard reagent, if used, can minimize this side reaction.[8]
-
-
Unreacted Starting Material: Incomplete conversion will result in the starting halide remaining in the product mixture.
-
Solution: Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of the cyanide source.
-
Data Presentation
Table 1: Effect of Reactant Ratio on the Yield of a Related Cyanobenzoate Ester
| Molar Ratio (Methyl Iodide : 4-cyano-3-fluorobenzoic acid) | Yield (%) |
| 1:1 | Sub-optimal |
| 2:1 | Maximum |
| >2:1 | No significant improvement |
Note: This data is for the synthesis of Methyl 4-cyano-3-fluorobenzoate and illustrates the importance of optimizing stoichiometry. A similar optimization is recommended for the synthesis of this compound.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a reported synthesis with a 73% yield.[1]
Materials:
-
Methyl 2-chloro-4-fluorobenzoate
-
Copper(I) cyanide (CuCN)
-
2-Methylpyrrolidone (NMP)
-
Sodium cyanide (NaCN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyl 2-chloro-4-fluorobenzoate (1.0 eq), copper(I) cyanide (1.1 eq), and 2-methylpyrrolidone.
-
Heat the reaction mixture to 195 °C for 1.5 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Filter the resulting suspension and wash the filter cake with water.
-
To the collected solid, add a solution of sodium cyanide (1.15 eq) in water and stir at room temperature for 50 minutes.
-
Add ethyl acetate and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound CAS#: 127510-96-7 [m.chemicalbook.com]
- 2. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Common side products in the synthesis of Methyl 2-cyano-4-fluorobenzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies include:
-
Oxidation and Esterification: This route typically starts with the oxidation of a methyl group on the benzene ring to a carboxylic acid, followed by esterification. For instance, the oxidation of 4-methyl-3-fluorobenzonitrile to 4-cyano-2-fluorobenzoic acid, which is then esterified to the final product.[1]
-
Sandmeyer Reaction: This classic method involves the conversion of an aromatic amine, such as Methyl 2-amino-4-fluorobenzoate, to a diazonium salt, which is then displaced by a cyanide nucleophile to introduce the cyano group.[2][3]
-
Rosenmund-von Braun Reaction: This approach involves the cyanation of an aryl halide, for example, Methyl 2-bromo-4-fluorobenzoate, using a copper(I) cyanide reagent.[4][5]
Q2: What are the potential side products I should be aware of during the synthesis?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include:
-
Hydrolysis Products: Both the nitrile and the ester functional groups are susceptible to hydrolysis. This can lead to the formation of Methyl 2-carbamoyl-4-fluorobenzoate (amide), 2-cyano-4-fluorobenzoic acid, and ultimately 4-fluoro-3-(methoxycarbonyl)benzoic acid.
-
Incomplete Reaction Products: Unreacted starting materials or intermediates, such as 2-amino or 2-halo precursors, may be present in the final product mixture.
-
Route-Specific Byproducts: For example, in a Sandmeyer reaction, phenol formation (Methyl 4-fluoro-2-hydroxybenzoate) can occur due to the reaction of the diazonium salt with water.[3]
Q3: How can I minimize the formation of the amide or carboxylic acid byproduct from nitrile hydrolysis?
A3: To minimize nitrile hydrolysis, it is crucial to control the amount of water in your reaction and the overall reaction time and temperature. Under acidic or basic conditions, the hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid is accelerated.[1] Therefore, maintaining anhydrous or near-anhydrous conditions and carefully optimizing the reaction parameters are key.
Q4: What are the best practices to prevent the hydrolysis of the methyl ester?
A4: Ester hydrolysis is an equilibrium reaction that is catalyzed by acid or base in the presence of water.[6] To prevent this, ensure that all reagents and solvents are dry. If an acidic or basic workup is necessary, it should be performed at low temperatures and for the shortest possible duration.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. - Ensure the purity and reactivity of all starting materials and reagents. |
| Side product formation | - Identify the major side products using analytical techniques. - Refer to the specific troubleshooting sections below based on the identified side products. |
| Suboptimal reaction conditions | - Systematically vary reaction parameters such as temperature, concentration, and catalyst loading to find the optimal conditions. |
Issue 2: Presence of 2-Cyano-4-fluorobenzoic Acid Impurity
| Potential Cause | Troubleshooting Steps |
| Incomplete esterification | - If using Fischer esterification, use a large excess of methanol and an effective acid catalyst.[6][7] - Consider using a more reactive methylating agent like methyl iodide with a suitable base.[1] - Ensure the removal of water formed during the reaction, for example, by using a Dean-Stark apparatus. |
| Hydrolysis of the ester product | - During workup and purification, avoid prolonged exposure to acidic or basic aqueous solutions. - Use anhydrous solvents and reagents. |
Issue 3: Presence of Methyl 2-carbamoyl-4-fluorobenzoate Impurity
| Potential Cause | Troubleshooting Steps |
| Partial hydrolysis of the nitrile group | - Strictly control the water content in the reaction mixture. - Minimize reaction time and temperature to prevent hydrolysis. - If the reaction is performed under acidic or basic conditions, consider using milder conditions. |
Issue 4: Presence of Starting Material (e.g., Methyl 2-bromo-4-fluorobenzoate or Methyl 2-amino-4-fluorobenzoate)
| Potential Cause | Troubleshooting Steps |
| Incomplete cyanation (Rosenmund-von Braun) | - Ensure the copper(I) cyanide is of high purity and sufficient quantity. - Optimize the reaction temperature and time, as this reaction often requires high temperatures.[4][5] |
| Incomplete diazotization or Sandmeyer reaction | - For the diazotization step, maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.[2] - Ensure the copper(I) cyanide catalyst is active and used in the correct amount for the Sandmeyer reaction. |
Experimental Protocols
Synthesis of this compound via Oxidation and Esterification
This protocol is adapted from a described synthesis of a similar compound.[1]
Step 1: Oxidation of 4-methyl-3-fluorobenzonitrile to 4-cyano-2-fluorobenzoic acid
-
In a four-necked flask, add 60% concentrated sulfuric acid and cool to 0°C.
-
Slowly add 4-methyl-3-fluorobenzonitrile while stirring.
-
Add potassium permanganate and stir for 30 minutes.
-
Slowly add a mixture of potassium dichromate and concentrated sulfuric acid.
-
After the reaction is complete, pour the mixture into ice water to precipitate the solid.
-
Dissolve the solid in a 10% sodium carbonate aqueous solution, stir, and filter.
-
Adjust the filtrate's pH to 2 with dilute hydrochloric acid to precipitate 4-cyano-2-fluorobenzoic acid.
Step 2: Esterification of 4-cyano-2-fluorobenzoic acid
-
In a two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in N,N-dimethylformamide (DMF) and cool to 0°C.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the solution for 30 minutes.
-
Slowly add methyl iodide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and proceed to completion (monitor by TLC).
-
After completion, add ethyl acetate and wash with water multiple times.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting low conversion rates in the cyanation of fluorinated benzoates.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates in the cyanation of fluorinated benzoates. The information is tailored for scientists and professionals in chemical research and drug development.
Troubleshooting Low Conversion Rates: A Step-by-Step Guide
Low yields in the cyanation of fluorinated benzoates can stem from several factors, often related to the electron-deficient nature of the substrate and potential catalyst inhibition. This guide will walk you through a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyanation of ethyl 4-fluorobenzoate is giving low yields. What are the most common causes?
A1: Low yields in the cyanation of electron-deficient substrates like fluorinated benzoates are often due to a few key factors:
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Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.[1] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in solution, mitigating this issue.[1][2]
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Slow Reductive Elimination: The electron-withdrawing nature of the fluorine and benzoate groups can slow down the final reductive elimination step of the catalytic cycle.[3]
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Suboptimal Reaction Conditions: Temperature, solvent, and base choice are critical. For instance, using a weaker base like potassium acetate (KOAc) can sometimes be more effective than stronger bases like potassium carbonate (K₂CO₃), which might lead to decomposition.[3] A biphasic solvent system (e.g., dioxane/water) can facilitate the reaction when using K₄[Fe(CN)₆].[3]
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Reagent Quality: Ensure your fluorinated benzoate is pure and your solvent is anhydrous, as water can interfere with the reaction, especially when using highly reactive cyanide sources.
Q2: I am using K₄[Fe(CN)₆] as a non-toxic cyanide source, but the reaction is sluggish. How can I improve the reaction rate?
A2: When using K₄[Fe(CN)₆], several factors can be optimized:
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Temperature: The dissociation of cyanide from the iron complex often requires elevated temperatures, typically around 100-140°C.[3] If your reaction is running at a lower temperature, a gradual increase may improve the rate.
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Solvent System: A 1:1 mixture of an organic solvent like dioxane with water is often effective for reactions with K₄[Fe(CN)₆].[3] This biphasic system helps to dissolve both the organic substrate and the inorganic cyanide salt.
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Base: A mild base such as potassium acetate (KOAc) is often sufficient and can prevent substrate or product decomposition that might occur with stronger bases.[3]
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Catalyst System: Ensure you are using an appropriate palladium precatalyst and ligand. For electron-deficient substrates, bulky, electron-rich phosphine ligands can be beneficial.[3]
Q3: What is a good starting point for an experimental protocol for the cyanation of a fluorinated benzoate?
A3: A reliable starting point is a protocol developed for a similar electron-deficient substrate, such as ethyl 4-chlorobenzoate. The following protocol has been shown to be effective and can be adapted for fluorinated analogs.[3]
Detailed Experimental Protocol: Cyanation of Ethyl 4-chlorobenzoate [3]
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Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents).
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Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times.
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Reagent Addition: Add the fluorinated benzoate (1.0 mmol), dioxane (2.5 mL), and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL) via syringe.
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Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or GC/MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried and concentrated.
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Purification: The crude product can be purified by column chromatography.
Q4: How do I choose the right catalyst and ligand for my fluorinated benzoate substrate?
A4: The choice of catalyst and ligand is critical for the success of the cyanation of electron-deficient aryl halides.
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Palladium Precatalyst: Palladacycle precatalysts can be highly effective as they efficiently generate the active Pd(0) species in situ.[3] Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be used, but may require pre-incubation with the ligand to ensure efficient formation of the active catalyst.[3]
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Ligands: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center and facilitate the challenging reductive elimination step.[3] Examples include di-tert-butylphosphino-based ligands.
Diagram: Simplified Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: A simplified representation of the palladium-catalyzed cyanation cycle.
Data Summary: Reaction Conditions and Yields
The following table summarizes reaction conditions and outcomes for the cyanation of an electron-deficient aryl halide, which can serve as a reference for optimizing your experiments with fluorinated benzoates.
| Substrate | Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-chlorobenzoate | 0.2 mol% P1 precatalyst, 0.2 mol% L1 ligand | K₄[Fe(CN)₆]·3H₂O (0.5 eq) | KOAc (0.125 eq) | Dioxane/H₂O (1:1) | 100 | 1 | 97 | [3] |
| 4-Bromotoluene | 0.1 mol% Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O (0.2 eq) | Na₂CO₃ (1 eq) | DMA | 120 | 5 | 10 | [1] |
| 4-Bromotoluene | 5 mol% Pd(PPh₃)₄ | K₄[Fe(CN)₆]·3H₂O (0.33 eq) | Na₂CO₃ (1 eq) | DMF | 40 | 3 | >95 | [1] |
Note: P1 = Palladacycle precatalyst, L1 = Biarylphosphine ligand (specific structures can be found in the cited literature). DMA = Dimethylacetamide, DMF = Dimethylformamide.
This technical support guide provides a starting point for troubleshooting and optimizing the cyanation of fluorinated benzoates. Due to the specific nature of each substrate, empirical optimization of the reaction conditions is often necessary to achieve high conversion rates.
References
Optimizing reaction temperature for the synthesis of Methyl 2-cyano-4-fluorobenzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of Methyl 2-cyano-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction temperature for the synthesis of this compound?
A common method for synthesizing this compound involves the cyanation of a halogenated precursor, such as Methyl 2-chloro-4-fluorobenzoate, using a cyanide source like copper(I) cyanide. A documented reaction temperature for this specific conversion is 195 °C in a solvent like 2-methylpyrrolidone.[1] For similar cyanation reactions on related aromatic compounds, temperatures can range from 60-120 °C, suggesting that the optimal temperature can be influenced by the specific substrates and reagents used.[2]
Q2: How does reaction temperature affect the yield and purity of this compound?
Reaction temperature is a critical parameter that can significantly impact both the yield and purity of the final product.
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Yield: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants, reagents, or the desired product, ultimately reducing the overall yield.
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Purity: Elevated temperatures can promote the formation of side products, leading to a less pure final product. Common side reactions can include hydrolysis of the cyano or ester groups if water is present, or polymerization of reactants.
Finding the optimal temperature involves balancing the need for a reasonable reaction rate with the minimization of side reactions and decomposition.
Q3: What are the potential side reactions to consider when optimizing the reaction temperature?
Several potential side reactions can occur during the synthesis of this compound, and their rates can be temperature-dependent:
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Hydrolysis: If trace amounts of water are present in the reaction mixture, both the cyano group and the methyl ester group can undergo hydrolysis, especially at elevated temperatures, to form a carboxylic acid or an amide.
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Decomposition: The starting materials or the product may decompose at excessively high temperatures.
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Solvent-Related Side Reactions: The solvent, especially at high temperatures, might react with the starting materials or intermediates.
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Formation of Impurities: Other impurities may form through various side reactions, the nature of which would depend on the specific reactants and catalysts used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow or no reaction. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by a suitable analytical method like TLC or GC. |
| Reaction temperature is too high: Reactants, reagents, or the product may be decomposing. | Decrease the reaction temperature. If a high temperature is required for the reaction to proceed, consider reducing the reaction time. | |
| Inefficient heat transfer: The reaction mixture is not being heated uniformly. | Ensure efficient stirring and use an appropriate heating mantle or oil bath for uniform heat distribution. | |
| Low Product Purity (Multiple Spots on TLC/Peaks in GC) | Reaction temperature is too high: High temperatures are promoting the formation of side products. | Lower the reaction temperature to a point where the main reaction proceeds at a reasonable rate while minimizing side reactions. |
| Reaction time is too long: Even at an optimal temperature, prolonged reaction times can lead to the formation of byproducts or product degradation. | Optimize the reaction time by monitoring the consumption of the starting material. Quench the reaction once the starting material is consumed. | |
| Product Decomposition | Excessively high reaction temperature: The product is not stable at the reaction temperature. | Lower the reaction temperature. It may be necessary to accept a lower reaction rate to preserve the product. |
Experimental Protocols
Synthesis of this compound from Methyl 2-chloro-4-fluorobenzoate [1]
This protocol describes the synthesis of this compound from Methyl 2-chloro-4-fluorobenzoate using copper(I) cyanide.
Materials:
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Methyl 2-chloro-4-fluorobenzoate
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Copper(I) cyanide (CuCN)
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2-Methylpyrrolidone (NMP)
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Sodium cyanide (NaCN)
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Ethyl acetate
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Sodium sulfate
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Water
Procedure:
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In a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, add Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), copper(I) cyanide (5.22 g, 58.3 mmol), and 2-methylpyrrolidone (30 mL) after purging with nitrogen.
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Heat the reaction mixture to 195 °C and maintain for 1.5 hours.
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Cool the mixture to room temperature and pour it into water (600 mL).
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Filter the resulting suspension and wash the filter cake with water (100 mL).
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To the resulting solid, add a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL) and stir at room temperature for 50 minutes.
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Add ethyl acetate (500 mL) and separate the layers.
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Extract the aqueous phase with ethyl acetate (2 x 10 mL).
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Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting residue by flash chromatography to obtain this compound.
Data Presentation
The following table is a hypothetical representation of how to structure data from temperature optimization experiments.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 175 | 3 | 65 | 95 | Slow reaction, starting material remains. |
| 185 | 2 | 78 | 92 | Good conversion, minor impurities observed. |
| 195 | 1.5 | 85 | 90 | Optimal balance of yield and time, some impurities. |
| 205 | 1 | 82 | 80 | Faster reaction, but increased impurity formation. |
| 215 | 1 | 75 | 70 | Significant decomposition and byproduct formation observed. |
Visualizations
References
Preventing the formation of impurities during Methyl 2-cyano-4-fluorobenzoate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of Methyl 2-cyano-4-fluorobenzoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material (e.g., Methyl 2-bromo-4-fluorobenzoate or Methyl 2-chloro-4-fluorobenzoate). What are the possible causes?
A1: Low or no conversion in cyanation reactions, such as the Rosenmund-von Braun reaction, is a common issue. Several factors could be responsible:
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Poor Quality of Copper(I) Cyanide (CuCN): CuCN is sensitive to air and moisture. Degraded or poor-quality CuCN will have significantly lower reactivity.
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Solution: Use freshly purchased, high-purity CuCN. Ensure it is a fine, off-white to beige powder. Green or blue coloration indicates the presence of copper(II) salts, which are ineffective.
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Inadequate Reaction Temperature: The Rosenmund-von Braun reaction typically requires high temperatures to proceed efficiently.[1]
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Solution: Ensure the reaction temperature is maintained within the optimal range, typically between 150-200°C, depending on the solvent and substrate.[2] Monitor the internal reaction temperature, not just the heating mantle setting.
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Presence of Moisture: Water in the reaction can deactivate the copper cyanide and lead to side reactions.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
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Solvent Issues: The choice of a high-boiling point, polar aprotic solvent is crucial for the solubility of reactants and for reaching the required reaction temperature.[1]
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Solution: Use high-purity, anhydrous solvents like DMF, NMP, or DMSO. Impurities in the solvent, such as dimethylamine in DMF, can interfere with the reaction.
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Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group (2-amido-4-fluorobenzoate or 2-carboxy-4-fluorobenzoate). How can I prevent this?
A2: The hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a common side reaction, especially during workup.
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Acidic or Basic Conditions During Workup: Prolonged exposure to strong acids or bases during the workup can promote nitrile hydrolysis.
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Solution: Neutralize the reaction mixture promptly and avoid excessive heating during aqueous workup steps. If possible, maintain a neutral or slightly acidic pH.
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Presence of Water at High Temperatures: If there is residual water in the reaction mixture at high temperatures, hydrolysis can occur.
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Solution: As mentioned in Q1, ensure anhydrous reaction conditions.
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Q3: My final product is contaminated with a byproduct that appears to be the hydrolyzed ester (2-cyano-4-fluorobenzoic acid). What is the cause and how can it be avoided?
A3: The hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions, particularly with heating.
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Harsh Workup Conditions: The use of strong acids or bases during the workup can lead to ester hydrolysis.
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Solution: Use milder conditions for the workup. If a basic wash is necessary, use a weak base like sodium bicarbonate and avoid prolonged contact time. Similarly, if an acid wash is required, use a dilute acid and perform the extraction at a low temperature.
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Carryover of Acidic or Basic Reagents: Incomplete neutralization can lead to hydrolysis during subsequent purification steps like distillation.
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Solution: Ensure thorough washing and neutralization of the organic phase before solvent evaporation and further purification.
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Q4: After purification, I still have a significant amount of unreacted starting material. How can I improve the separation?
A4: The separation of the product from the starting material can be challenging due to similar polarities.
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Inefficient Purification Method: Standard purification methods may not be sufficient for complete separation.
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Solution:
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Column Chromatography: Use a high-resolution silica gel column with an optimized solvent system. A gradient elution might be necessary to achieve good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.
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Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of this compound based on general principles of cyanation reactions.
| Parameter | Effect on Yield and Purity | Recommendations |
| Temperature | Too low: Incomplete reaction. Too high: Increased byproduct formation and decomposition. | Optimize for the specific substrate and solvent, typically in the range of 150-200°C for Rosenmund-von Braun. |
| Solvent | Must be aprotic, polar, and high-boiling to dissolve reactants and achieve the necessary temperature. | Anhydrous N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are commonly used.[1] |
| CuCN Quality | Crucial for reactivity. Impure or oxidized CuCN will result in low yields. | Use high-purity, anhydrous CuCN. |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can lead to decomposition and side reactions. | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Atmosphere | Presence of air and moisture can deactivate the catalyst and lead to side reactions. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
Synthesis of this compound via Rosenmund-von Braun Reaction
This protocol is adapted from a literature procedure for the cyanation of a similar aryl halide.[3]
Materials:
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Methyl 2-bromo-4-fluorobenzoate (or Methyl 2-chloro-4-fluorobenzoate)
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Copper(I) Cyanide (CuCN)
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N-Methyl-2-pyrrolidone (NMP), anhydrous
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Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 2-bromo-4-fluorobenzoate (1.0 eq) and Copper(I) Cyanide (1.1 - 1.5 eq).
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Solvent Addition: Add anhydrous NMP to the flask.
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Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
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Heating: Heat the reaction mixture to 150-195°C with vigorous stirring.[3]
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Alternatively, an aqueous solution of ethylenediamine can be used.[4]
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.[3]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Catalyst Poisoning in Reactions with Methyl 2-cyano-4-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning issues encountered during chemical reactions involving Methyl 2-cyano-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The primary catalytic reactions involving this compound are the hydrogenation of the nitrile group to form a primary amine and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) at the aromatic ring.
Q2: Which catalysts are typically used for the hydrogenation of this compound?
A2: Nickel-based catalysts (e.g., Raney Nickel) and palladium-on-carbon (Pd/C) are commonly employed for the hydrogenation of aromatic nitriles.[1][2][3] Ruthenium catalysts have also been explored for similar transformations.
Q3: What are the common catalyst poisons I should be aware of in these reactions?
A3: Key potential poisons include:
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Cyanide: Excess cyanide ions from the starting material or by-products can strongly coordinate to and deactivate palladium catalysts.[4]
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Sulfur Compounds: Impurities from starting materials or reagents containing sulfur can poison both nickel and palladium catalysts.
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Halide Ions: Residual halides (e.g., chloride, bromide) from the synthesis of the starting material can negatively impact catalyst activity.[5]
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Copper: If copper cyanide was used in the synthesis of the nitrile, residual copper can affect the performance of palladium catalysts.[6]
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Water and Oxygen: Can lead to the formation of inactive metal oxides or hydroxides and promote side reactions.
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the type of catalyst, the nature of the poison, and the severity of the deactivation. Common methods include thermal treatments, washing with acidic or basic solutions, and oxidative/reductive cycles. However, for many laboratory-scale reactions, using a fresh catalyst may be more practical.
Troubleshooting Guides
Issue 1: Low or No Conversion in the Hydrogenation of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Sulfur Impurities | 1. Analyze starting materials for sulfur content. 2. Purify the substrate or use a higher purity grade. 3. Employ a guard bed of a suitable adsorbent to remove sulfur compounds before the reaction. |
| Catalyst Deactivation by Halide Ions | 1. If the substrate was synthesized from a halogenated precursor, ensure it is free of residual halides. 2. Consider using a catalyst more tolerant to halides or increasing the catalyst loading. |
| Inactive Catalyst | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst has been stored properly under an inert atmosphere. 3. For catalysts like Raney Nickel, ensure it has not been exposed to air, which can cause it to become pyrophoric and lose activity.[3] |
| Insufficient Hydrogen Pressure or Poor Mass Transfer | 1. Increase the hydrogen pressure within the safe limits of the reactor. 2. Improve agitation to ensure good mixing of the gas, liquid, and solid phases. |
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cyanide Poisoning | 1. The nitrile group of the starting material can be a source of cyanide that poisons the palladium catalyst.[4] 2. Use a higher catalyst loading. 3. Employ a ligand that is less susceptible to displacement by cyanide. |
| Formation of Palladium Black | 1. This indicates catalyst agglomeration and deactivation. 2. Ensure the reaction is thoroughly degassed to remove oxygen. 3. Use a suitable ligand to stabilize the palladium nanoparticles. 4. Avoid excessively high reaction temperatures. |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | 1. This side reaction consumes the coupling partner and can be promoted by oxygen. 2. Rigorously degas all solvents and reagents. 3. Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor. |
| Inhibition by the Fluorine Substituent | 1. The electron-withdrawing nature of the fluorine atom can affect the oxidative addition step. 2. Use a more electron-rich ligand to facilitate the oxidative addition. |
Data Presentation: Impact of Poisons on Catalyst Performance
The following tables provide an overview of the expected impact of common poisons on catalyst performance in reactions with this compound. The quantitative data is illustrative and based on trends observed in similar catalytic systems.
Table 1: Estimated Impact of Sulfur (as Thiophene) on Nickel-Catalyzed Hydrogenation
| Thiophene Concentration (ppm) | Estimated Yield of Primary Amine (%) | Estimated Reaction Time (hours) |
| 0 | >95 | 4-6 |
| 10 | 70-80 | 8-12 |
| 50 | 30-40 | >24 |
| 100 | <10 | >24 |
Table 2: Estimated Impact of Cyanide on Palladium-Catalyzed Suzuki Coupling
| Excess KCN (equivalents) | Estimated Yield of Biaryl Product (%) |
| 0 | >90 |
| 0.1 | 60-70 |
| 0.5 | 20-30 |
| 1.0 | <5 |
Experimental Protocols
Representative Protocol for Hydrogenation of this compound
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Reaction Setup: In a high-pressure autoclave, add this compound (1.0 eq) and a suitable solvent (e.g., methanol or THF).
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Catalyst Addition: Under an inert atmosphere (e.g., argon), add the hydrogenation catalyst (e.g., 5 mol% Pd/C or a slurry of Raney Nickel in ethanol).
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Reaction Execution: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 bar). Heat the reaction to the desired temperature (e.g., 60-120 °C) with vigorous stirring.
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Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC, GC, or HPLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by column chromatography or crystallization.
Representative Protocol for Suzuki-Miyaura Coupling of a Bromo-analogue
This protocol is for a related compound, methyl 2-bromo-4-fluorobenzoate, and can be adapted for cross-coupling reactions where the cyano group is introduced later or if a different coupling site is desired.
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Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromo-4-fluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
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Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 15-20 minutes.
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
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Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.[7][8]
Visualizations
Caption: Troubleshooting workflow for low conversion in hydrogenation reactions.
Caption: Troubleshooting guide for palladium-catalyzed cross-coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nickel Nanoparticle Catalyst for the Hydrogenation of Nitriles - ChemistryViews [chemistryviews.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Challenges in the purification of Methyl 2-cyano-4-fluorobenzoate and solutions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-cyano-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:
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Unreacted starting materials: Such as methyl 2-chloro-4-fluorobenzoate or methyl 2-bromo-4-fluorobenzoate.
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Isomeric byproducts: Positional isomers may form depending on the synthetic route.
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Hydrolysis products: The nitrile or ester group can undergo hydrolysis to form the corresponding carboxylic acid or amide, especially in the presence of acid or base and water.
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Residual solvents: Solvents used in the reaction or initial work-up may be present.
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Reagents from the synthesis: For example, residual cyanide salts or copper salts if used in the cyanation step.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are:
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Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly pure crystalline solid.
-
Silica Gel Column Chromatography: This technique is ideal for separating the desired product from significant amounts of impurities, especially those with different polarities.[1]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the purification process. It allows for a quick assessment of the purity of fractions from column chromatography and helps in selecting an appropriate solvent system for both chromatography and recrystallization.[1]
Q4: My purified this compound is a pale yellow solid, but the literature describes it as a white solid. How can I remove the color?
A4: The yellow coloration is likely due to trace impurities. You can try the following:
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Recrystallization with activated carbon: Add a small amount of activated charcoal to the hot solution of your compound during recrystallization. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration.
-
A second purification step: If recrystallization alone is insufficient, consider running the material through a short plug of silica gel.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
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Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or is cooling too quickly.[1]
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Solution:
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Reheat the solution to re-dissolve the oil.
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Add more of the recrystallization solvent to create a more dilute solution.
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Allow the solution to cool down much more slowly. You can insulate the flask to encourage slow cooling.
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Consider using a different solvent system.
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Problem 2: I have a very low yield after recrystallization.
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Possible Cause:
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The chosen solvent is too good at dissolving the compound, even at low temperatures.
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Too much solvent was used.
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The product was lost during filtration.
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Solution:
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (e.g., ethyl acetate/hexane) can be effective.
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Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
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Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
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Column Chromatography Issues
Problem 1: My compound is not separating from an impurity on the silica gel column.
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Possible Cause: The polarity of the eluent is not optimal for separating the two compounds.
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Solution:
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Solvent System Optimization: Use TLC to test various solvent systems with different polarities. A good separation on TLC will likely translate to a good separation on the column. Aim for an Rf value of 0.2-0.4 for your target compound.
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Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar compounds and then your target compound, leaving more polar impurities on the column.
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Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a bonded phase like cyano (CN).
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Problem 2: My compound is eluting too quickly or not at all.
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Possible Cause: The eluent is either too polar or not polar enough.
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Solution:
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Compound Eluting Too Quickly (High Rf): The eluent is too polar. Decrease the proportion of the more polar solvent in your eluent system (e.g., switch from 30% ethyl acetate in hexane to 10% ethyl acetate in hexane).
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Compound Not Eluting (Low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent in your eluent system (e.g., switch from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
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Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Recommended Solvent System(s) | Rationale |
| Recrystallization | Ethyl Acetate / Hexane | Ethyl acetate is a good solvent for this polar molecule, while hexane acts as an anti-solvent to induce crystallization. The ratio can be adjusted for optimal recovery. |
| Isopropanol / Water | Similar to the ethyl acetate/hexane system, isopropanol dissolves the compound, and water induces precipitation upon cooling. | |
| Column Chromatography | Ethyl Acetate in Hexane (e.g., 10-40% gradient) | A standard solvent system for compounds of moderate polarity. The gradient allows for the separation of a range of impurities. |
| Dichloromethane in Hexane (e.g., 20-60% gradient) | Dichloromethane is a slightly more polar solvent than ethyl acetate and can offer different selectivity for challenging separations. |
Note: The optimal solvent system and ratios should be determined empirically for each specific case, using TLC as a guide.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial solvent system. If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 40% Ethyl Acetate in Hexane).
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A logical workflow for the purification and troubleshooting of this compound.
Caption: Troubleshooting guide for common issues encountered during the recrystallization process.
References
How to remove unreacted starting material from Methyl 2-cyano-4-fluorobenzoate?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-4-fluorobenzoate. The following information is designed to help you remove unreacted starting materials and other impurities from your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The most common impurity is typically the unreacted starting material. A frequent synthetic route to this compound involves the cyanation of Methyl 2-chloro-4-fluorobenzoate.[1] Therefore, residual Methyl 2-chloro-4-fluorobenzoate is the primary substance to be removed. Other potential impurities can include copper salts (if used as a catalyst) and reaction solvents.
Q2: What are the physical properties of this compound and its common starting material?
Understanding the physical properties of your product and potential impurities is crucial for selecting an appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₆FNO₂ | 179.15 | White solid | 92-93 | Not readily available |
| Methyl 2-chloro-4-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | Colorless to light yellow liquid | Not applicable | 105 °C at 15 mmHg |
Data sourced from multiple chemical suppliers and databases.[1][2]
Q3: Which purification techniques are most effective for this compound?
Both flash column chromatography and recrystallization are highly effective methods for purifying this compound. The choice between them depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows you to visualize the separation of your product from impurities. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
Flash Column Chromatography
This method is ideal for separating compounds with different polarities. Since this compound is a solid and the common starting material, Methyl 2-chloro-4-fluorobenzoate, is a liquid, a significant difference in polarity is expected, making column chromatography a suitable choice.
Issue 1: The product is not separating from an impurity.
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Possible Cause: The solvent system (eluent) is not optimal.
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Solution:
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Adjust the polarity of the eluent. For polar aromatic compounds like this compound, a common starting point is a mixture of ethyl acetate and hexanes. If the separation is poor, try a gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the proportion of ethyl acetate.
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For highly polar impurities that are difficult to separate, consider switching to a more polar solvent system, such as methanol in dichloromethane.
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Issue 2: The product is eluting too slowly or not at all.
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Possible Cause: The eluent is not polar enough.
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Solution: Increase the polarity of your solvent system. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30% or 40%. A small amount of methanol (0.5-2%) can also be added to the eluent to significantly increase its polarity.
Issue 3: The compound streaks on the column.
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Possible Cause: The compound may be too polar for the silica gel, or it might be acidic or basic.
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Solution:
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Consider using a different stationary phase, such as alumina.
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For acidic compounds, adding a small amount of acetic acid (e.g., 0.1%) to the eluent can improve the peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.
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Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. Since this compound is a white solid, this method can yield a highly pure product.
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: An inappropriate solvent has been chosen.
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Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen several solvents or solvent mixtures. For aromatic esters, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes or water.
Issue 2: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound.
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Solution:
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Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Add a slightly larger volume of the hot solvent to ensure the compound stays in solution at a lower temperature.
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Try a different solvent system with a lower boiling point.
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Issue 3: No crystals form upon cooling.
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Possible Cause: The solution is not saturated, or crystallization has not been initiated.
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Solution:
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If too much solvent was added, you can evaporate some of it to concentrate the solution.
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Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.
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Add a "seed crystal" of the pure compound to the solution.
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Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate this compound from unreacted Methyl 2-chloro-4-fluorobenzoate and other impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Ethyl acetate (EtOAc)
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Hexanes
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Glass column, flasks, and test tubes
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TLC plates and developing chamber
Procedure:
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is 20-30% EtOAc in hexanes. The desired product should have an Rf value of approximately 0.25-0.35.
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Column Packing:
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Securely clamp a glass column in a vertical position.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes).
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Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Do not let the silica run dry.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully apply the sample to the top of the silica bed.
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Elution:
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Begin eluting with the low-polarity solvent system.
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Collect fractions and monitor the elution by TLC.
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If necessary, gradually increase the polarity of the eluent to elute the desired product.
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Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity, crystalline this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)
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Erlenmeyer flasks, beakers
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Heating source (hot plate or water bath)
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Buchner funnel and filter flask
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot and show low solubility when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.
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Cooling and Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
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Isolation:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by flash column chromatography.
Caption: Detailed workflow for purification by recrystallization.
References
Impact of solvent choice on the yield of Methyl 2-cyano-4-fluorobenzoate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-cyano-4-fluorobenzoate. The following information addresses common issues related to reaction yield, with a particular focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a cyanation reaction of an aryl halide or a related precursor. A common method involves the reaction of a suitable methyl benzoate derivative with a cyanide source, often catalyzed by a transition metal. For instance, a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, is synthesized by reacting 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and an iodide source, followed by a cyanation reaction with a cyanide reagent in an organic solvent.[1]
Q2: Why is solvent choice critical in the synthesis of this compound?
A2: The solvent plays a crucial role in dissolving reactants, influencing reaction kinetics, and stabilizing intermediates. In the cyanation of aryl halides, the solvent can affect the solubility of the cyanide salt, the activity of the catalyst, and the rate of reaction. The use of an appropriate solvent can significantly improve the reaction yield and minimize the formation of byproducts. Polar aprotic solvents are often preferred for their ability to dissolve both the organic substrate and the inorganic cyanide reagent.
Q3: Which solvents are recommended for the cyanation step in the synthesis of related aryl nitriles?
A3: For the cyanation of aryl halides, polar aprotic solvents are frequently employed. In the synthesis of a similar molecule, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF) have been used successfully.[1] Other solvents reported for cyanation reactions in the broader literature include dioxane, acetonitrile, and dimethyl sulfoxide (DMSO). The optimal solvent may vary depending on the specific reactants, catalyst, and reaction conditions.
Troubleshooting Guide
Issue: Low Yield of this compound
Low product yield is a common challenge in organic synthesis. The following troubleshooting guide provides potential causes and solutions related to solvent choice and other reaction parameters.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Screen a variety of polar aprotic solvents such as DMF, NMP, DMSO, or acetonitrile. | The solubility of reactants, particularly the cyanide source, and the stability of reaction intermediates are highly dependent on the solvent. A solvent screen can identify the optimal medium for the reaction. |
| Poor Reactant Solubility | Ensure all reactants, especially the starting aryl halide and the cyanide salt, are fully dissolved at the reaction temperature. Consider using a co-solvent if necessary. | Undissolved reactants will lead to an incomplete reaction and lower yields. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature in conjunction with the chosen solvent. | Reaction rates are temperature-dependent. The optimal temperature will balance reaction speed with the potential for side reactions or decomposition. For the synthesis of a related compound, temperatures between 60-120 °C have been reported in NMP or DMF.[1] |
| Moisture in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with some reagents and catalysts, leading to decreased efficiency and the formation of unwanted byproducts. |
| Catalyst Inactivity | Ensure the catalyst is active and used in the correct quantity. If using a palladium or copper catalyst, consider the choice of ligands, as they can be influenced by the solvent. | The catalyst is essential for the cyanation reaction. Its activity can be compromised by impurities or suboptimal reaction conditions. |
Data on Solvent Impact on Yield
The following table summarizes reported yields for the cyanation step in the synthesis of a structurally related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, highlighting the impact of the solvent.
| Solvent | Cyanide Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-methylpyrrolidone (NMP) | Cuprous Cyanide | - | Not Specified | Not Specified | 91 | [1] |
| N,N-dimethylformamide (DMF) | Cuprous Cyanide | - | Not Specified | Not Specified | 88 | [1] |
| N,N-dimethylformamide (DMF) | Cuprous Cyanide | - | Not Specified | Not Specified | 82 | [1] |
Experimental Protocols
General Protocol for Cyanation of an Aryl Halide (Illustrative)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
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Preparation: Under an inert atmosphere (e.g., nitrogen), add the starting aryl halide (1 equivalent), the cyanide source (e.g., cuprous cyanide, 1.1-1.5 equivalents), and the chosen anhydrous solvent (e.g., NMP or DMF) to a dry reaction flask equipped with a magnetic stirrer and a condenser.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir vigorously.[1] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution (e.g., ammonium chloride/ammonia solution).[1]
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain the pure this compound.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for synthesis and troubleshooting.
References
Minimizing side reactions in the synthesis of derivatives from Methyl 2-cyano-4-fluorobenzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of derivatives from Methyl 2-cyano-4-fluorobenzoate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process, offering potential solutions and preventative measures.
Frequently Asked Questions (FAQs):
1. Q: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but I am observing low yields and multiple products. What are the likely side reactions?
A: The primary side reactions in the amination of this compound are typically:
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Hydrolysis of the methyl ester: The basic conditions often used for SNAr can lead to the saponification of the methyl ester, forming the corresponding carboxylate salt. This byproduct can complicate purification.
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Reaction at the cyano group: While less common under typical SNAr conditions, strong bases or high temperatures could potentially lead to hydrolysis of the cyano group to an amide or carboxylic acid.
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Di-substitution or further reactions: If the amine nucleophile has other reactive sites, or if the product of the initial substitution is more reactive than the starting material, further reactions can occur.
To minimize these side reactions, it is crucial to carefully control the reaction conditions, such as temperature, reaction time, and the stoichiometry of the base.
2. Q: How can I prevent the hydrolysis of the methyl ester group during a reaction under basic conditions?
A: To prevent ester hydrolysis, consider the following strategies:
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Use of a non-nucleophilic base: Strong, sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are less likely to attack the ester carbonyl.
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Anhydrous conditions: Ensure all reagents and solvents are free of water to minimize the source of hydrolysis.
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Lower reaction temperatures: Base-mediated hydrolysis is often slower at lower temperatures.
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Protecting the ester: If the ester is particularly labile, it can be converted to a more robust protecting group prior to the reaction. However, this adds extra steps to the synthesis.
3. Q: I am trying to reduce the methyl ester to an alcohol, but I am also reducing the cyano group. How can I achieve selective reduction of the ester?
A: The chemoselective reduction of an ester in the presence of a nitrile can be challenging. Here are some approaches:
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Use of a milder reducing agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles but can reduce esters, albeit slowly.[1] The reaction may require an excess of the reagent and longer reaction times.
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Use of specific reagents: Certain reducing agents, like lithium borohydride (LiBH₄), are known to selectively reduce esters in the presence of nitriles.[2]
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Protection of the cyano group: The cyano group can be temporarily converted to a less reactive functional group that is stable to the reduction conditions used for the ester.
4. Q: What are the best practices for setting up a reaction to derivatize this compound to maximize the yield of the desired product?
A: To optimize your reaction, consider the following:
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Inert atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen and moisture, especially when using organometallic reagents or strong bases.
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Solvent choice: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF or DMSO can be suitable for SNAr reactions.
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Temperature control: Carefully control the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
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Monitoring the reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for key transformations involving benzonitrile derivatives. Note that optimal conditions for this compound may vary.
Table 1: Comparison of Cyanation Methods for Aryl Halides
| Method | Starting Material (Example) | Product | Yield (%) | Reference |
| Sandmeyer Reaction | 4-Nitroaniline | 4-Nitrobenzonitrile | 93% | [3] |
| Rosenmund-von Braun | 4-Bromotoluene | 4-Methylbenzonitrile | 85% | [3] |
| Palladium-Catalyzed | 4-Chlorotoluene | 4-Methylbenzonitrile | 95% | [3] |
Table 2: Comparison of Reducing Agents for Esters and Nitriles
| Reducing Agent | Functional Group Reduced | Conditions | Notes |
| LiAlH₄ | Esters, Carboxylic Acids, Amides, Nitriles | Anhydrous ether or THF | Highly reactive, not chemoselective for esters over nitriles.[1] |
| NaBH₄ | Aldehydes, Ketones | Protic solvents (e.g., MeOH, EtOH) | Generally does not reduce esters or nitriles under standard conditions.[1] |
| LiBH₄ | Esters, Aldehydes, Ketones | THF | Can selectively reduce esters in the presence of nitriles.[2] |
| DIBAL-H | Esters, Nitriles | Aprotic solvents at low temperatures | Can reduce both esters (to aldehydes or alcohols) and nitriles (to imines or amines). |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
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To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq).
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Add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU, 1.5-2.0 eq).
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Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Hydrolysis of the Methyl Ester
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Dissolve this compound (1.0 eq) in a mixture of THF and methanol.
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Add a solution of lithium hydroxide (LiOH) (1.1 eq) in water.
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Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
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Acidify the reaction mixture with dilute HCl to pH ~3.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Diagram 1: Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for low yields in SNAr reactions.
Diagram 2: Logical Relationships of Side Reactions
Caption: Logical relationships between reaction conditions and potential side products.
References
- 1. Methyl 4-cyano-3-fluorobenzoate | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHYL 2-CYANO-6-FLUOROBENZOATE | 58332-01-7 [sigmaaldrich.com]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of Methyl 2-cyano-4-fluorobenzoate: A Comparison Guide
This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of Methyl 2-cyano-4-fluorobenzoate. The experimental data presented is compared against theoretical predictions derived from fundamental NMR principles, offering a valuable resource for researchers, scientists, and drug development professionals for structure verification and analysis.
Predicted ¹H NMR Spectral Data Summary
The predicted proton NMR data for this compound is summarized below. The assignments are based on the analysis of substituent effects, spin-spin coupling, and established chemical shift ranges.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~8.18 | Doublet of doublets (dd) | 1H | ³J(H-6,H-5) ≈ 9.0, ⁴J(H-6,F-4) ≈ 5.5 |
| H-3 | ~7.50 | Doublet of doublets (dd) | 1H | ³J(H-3,F-4) ≈ 8.0, ⁴J(H-3,H-5) ≈ 2.5 |
| H-5 | ~7.38 | Multiplet (m) | 1H | ³J(H-5,H-6), ³J(H-5,F-4), ⁴J(H-5,H-3) |
| -OCH₃ | ~4.01 | Singlet (s) | 3H | N/A |
Spectral Interpretation and Comparison
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methyl ester group. The electron-withdrawing nature of the cyano (-CN), fluoro (-F), and methyl ester (-COOCH₃) groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) than benzene (δ ≈ 7.3 ppm).
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Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet at approximately 4.01 ppm. This chemical shift is characteristic of protons on a carbon attached to an ester oxygen.
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Aromatic Protons (H-3, H-5, H-6): The three protons on the benzene ring are chemically distinct due to the substitution pattern.
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H-6: This proton is situated ortho to the ester group and meta to the fluorine atom. It experiences coupling with H-5 (ortho coupling, ³J) and the fluorine atom at C-4 (meta coupling, ⁴J). This results in a doublet of doublets. The larger coupling constant (≈ 9.0 Hz) corresponds to the ortho H-H coupling, while the smaller one (≈ 5.5 Hz) is due to the meta H-F coupling. Its downfield shift at ~8.18 ppm is primarily due to the strong deshielding effect of the adjacent ester group.
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H-3: This proton is positioned ortho to the cyano group and ortho to the fluorine atom. It exhibits coupling to the fluorine (ortho coupling, ³J) and a weaker coupling to H-5 (meta coupling, ⁴J). This gives rise to a doublet of doublets at ~7.50 ppm. The larger splitting (≈ 8.0 Hz) is attributed to the ortho H-F coupling, and the smaller splitting (≈ 2.5 Hz) to the meta H-H coupling.
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H-5: This proton is ortho to the fluorine atom, ortho to H-6, and meta to H-3. It is therefore coupled to all three, resulting in a complex multiplet around 7.38 ppm. The primary couplings are the ortho H-F (³J) and ortho H-H (³J) interactions.
-
Logical Relationship of Proton Signals
The following diagram illustrates the structure of this compound and the relationship between each unique proton and its corresponding signal in the ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR signal assignments.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
500 MHz NMR
Confirming the Structure of Methyl 2-cyano-4-fluorobenzoate Derivatives using Mass Spectrometry: A Comparative Guide
In the landscape of drug discovery and organic synthesis, unequivocal structural confirmation of novel compounds is paramount. For derivatives of Methyl 2-cyano-4-fluorobenzoate, a versatile building block in medicinal chemistry, mass spectrometry (MS) stands out as a powerful analytical technique. It provides critical information on molecular weight and fragmentation patterns, which are instrumental in elucidating the molecular structure.[1]
This guide offers a comparative analysis of two common mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the structural characterization of this compound and its derivatives. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal method for their analytical needs.
Comparing Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization method is crucial as it dictates the type of information obtained from a mass spectrometry experiment. EI is a "hard" ionization technique that imparts high energy, leading to extensive and reproducible fragmentation.[2][3] This fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and comparison with spectral libraries.[4] In contrast, ESI is a "soft" ionization method that typically protonates or forms adducts of the analyte molecule, causing little to no fragmentation in the initial mass analysis.[2][5] This is highly advantageous for determining the molecular mass with high accuracy.[6] For further structural detail, tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[6][7]
A direct comparison of these techniques for the analysis of small organic molecules is summarized below:
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electrons bombard the sample, causing electron ejection and fragmentation.[3] | A high voltage is applied to a liquid sample, creating an aerosol and charged droplets, leading to protonated or adducted ions.[2] |
| Fragmentation | Extensive and reproducible fragmentation, providing a structural fingerprint.[2][4] | Minimal to no initial fragmentation; preserves the molecular ion.[5] Tandem MS (MS/MS) is needed for fragmentation.[6] |
| Molecular Ion | The molecular ion peak (M+•) can be weak or absent for some compounds.[8] | Typically produces a strong quasi-molecular ion peak, such as [M+H]+ or [M+Na]+.[4] |
| Sample Type | Suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC).[2] | Ideal for polar, less volatile, and thermally labile compounds, commonly coupled with Liquid Chromatography (LC).[5] |
| Primary Application | Structural elucidation via fragmentation patterns and library matching. | Accurate molecular weight determination and analysis of complex mixtures.[6] |
Mass Spectral Analysis of this compound
Molecular Formula: C₉H₆FNO₂ Molecular Weight: 179.04 g/mol
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak at m/z 179 would be observed, and its odd mass is consistent with the presence of a single nitrogen atom (the Nitrogen Rule).[8] The primary fragmentation pathways are driven by the functional groups present on the aromatic ring.
The expected major fragments are detailed in the table below and visualized in the fragmentation pathway diagram. The loss of the methoxy radical (•OCH₃) to form a stable acylium ion at m/z 148 is a characteristic fragmentation of methyl esters.[9] Another common loss for esters is the entire methoxycarbonyl group, resulting in a fragment at m/z 120.[9] Aromatic nitriles may also lose the cyano group as a radical (•CN), leading to a fragment at m/z 153.[8]
Electrospray Ionization (ESI) Mass Spectrometry
When analyzed by ESI-MS in positive ion mode, this compound will primarily show the protonated molecule, [M+H]⁺, at an m/z of 180.[4] This allows for the unambiguous determination of the molecular weight. To gain structural information comparable to EI-MS, tandem mass spectrometry (MS/MS) would be employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID) to generate product ions that reveal structural details.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of volatile and thermally stable derivatives of this compound.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan range of m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This is the preferred method for less volatile or thermally sensitive derivatives.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Mass Analyzer: Scan range of m/z 100-1000 for MS1. For MS/MS, the precursor ion (m/z 180) is isolated and fragmented with collision energy optimized for the instrument.
-
Data Presentation
The following table summarizes the expected key ions for this compound in an EI mass spectrum.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 179 | [C₉H₆FNO₂]⁺• (Molecular Ion) | - |
| 148 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |
| 120 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |
| 153 | [M - •CN]⁺ | •CN (26 Da) |
| 93 | [C₆H₂F]⁺ | CO, HCN |
Visualizations
The logical workflow for analyzing a this compound derivative and the proposed EI fragmentation pathway are illustrated below using Graphviz.
References
- 1. fiveable.me [fiveable.me]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. fiveable.me [fiveable.me]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. brainly.com [brainly.com]
A Comparative Guide to Methyl 2-cyano-4-fluorobenzoate and Methyl 4-cyano-2-fluorobenzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two isomeric building blocks, Methyl 2-cyano-4-fluorobenzoate and Methyl 4-cyano-2-fluorobenzoate, which are pivotal in the synthesis of various pharmaceuticals and functional materials. We will delve into their synthesis, physical and chemical properties, and critically, their differential performance in synthetic applications, supported by experimental data.
Introduction
This compound and Methyl 4-cyano-2-fluorobenzoate are fluorinated benzonitrile derivatives that have garnered significant interest as versatile intermediates in organic synthesis. The strategic placement of the electron-withdrawing cyano and fluoro groups, alongside the reactive methyl ester, imparts distinct chemical properties to these isomers, influencing their reactivity and suitability for specific synthetic transformations. Their application is particularly notable in the development of targeted therapeutics, such as poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors. Understanding the nuances in their synthesis and reactivity is crucial for optimizing synthetic routes and designing novel molecular entities.
Synthesis
The synthetic accessibility of these isomers is a key consideration for their practical application. While both can be prepared from commercially available starting materials, the specific routes, yields, and reaction conditions differ.
This compound is commonly synthesized from methyl 2-chloro-4-fluorobenzoate via a nucleophilic aromatic substitution reaction using a cyanide source.
Methyl 4-cyano-2-fluorobenzoate is typically prepared through the esterification of 4-cyano-2-fluorobenzoic acid. This precursor acid can be synthesized from 4-methyl-3-fluorobenzonitrile.
The following diagram illustrates the general synthetic workflows for both isomers.
Caption: Synthetic routes for this compound and Methyl 4-cyano-2-fluorobenzoate.
Comparative Synthesis Data
| Feature | This compound | Methyl 4-cyano-2-fluorobenzoate |
| Starting Material | Methyl 2-chloro-4-fluorobenzoate | 4-cyano-2-fluorobenzoic acid |
| Key Reagents | Copper(I) cyanide, 2-methylpyrrolidone | Methyl iodide, DBU, DMF |
| Reaction Type | Nucleophilic Aromatic Substitution (Cyanation) | Esterification |
| Reported Yield | 73%[1] | High (up to 97% reported for similar esterifications)[2] |
| Reaction Conditions | High temperature (195 °C)[1] | Mild (0 °C to room temperature)[2] |
Physical and Chemical Properties
The isomeric nature of these compounds leads to differences in their physical properties, which can be important for reaction setup and purification.
| Property | This compound | Methyl 4-cyano-2-fluorobenzoate |
| CAS Number | 127510-96-7[3] | 175596-01-7 |
| Molecular Formula | C₉H₆FNO₂ | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol [3] | 179.15 g/mol |
| Melting Point | 92-93 °C[1] | Not explicitly found |
| Boiling Point | 293.3±25.0 °C (Predicted)[3] | Not explicitly found |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.18 (dd, 1H), 7.50 (dd, 1H), 7.38 (m, 1H), 4.01 (s, 3H)[1] | Not explicitly found |
| ¹³C NMR | Not explicitly found | Not explicitly found |
| IR Spectroscopy | Not explicitly found | Not explicitly found |
Application in Synthesis: A Comparative Perspective
The utility of these isomers as synthetic intermediates is largely dictated by the electronic and steric environment of their reactive sites. The positions of the electron-withdrawing cyano and fluoro groups influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNA) and the susceptibility of the ester group to hydrolysis or amidation.
Caption: Logical diagram illustrating the influence of substituent positions on reactivity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Both isomers are activated towards SNAr due to the presence of the electron-withdrawing cyano and fluoro groups. However, the regioselectivity of the substitution will differ. In this compound, the fluorine atom is para to the strongly electron-withdrawing cyano group, making the carbon attached to the fluorine highly electrophilic and susceptible to nucleophilic attack. In Methyl 4-cyano-2-fluorobenzoate, the fluorine is ortho to the cyano group, which also activates the ring, but the position of nucleophilic attack will be different.
Reactivity of the Ester Group
The reactivity of the methyl ester group towards hydrolysis or amidation can be influenced by steric hindrance from adjacent substituents. In this compound, the ortho-cyano group can sterically hinder the approach of a nucleophile to the ester carbonyl. In contrast, Methyl 4-cyano-2-fluorobenzoate, with no substituent in the ortho position to the ester, is expected to be more reactive at the ester functionality.
Case Studies in Drug Synthesis
Synthesis of PARP Inhibitors
Both isomers are valuable precursors for the synthesis of PARP inhibitors. For instance, derivatives of these compounds are used in the synthesis of Olaparib and Rucaparib, two clinically approved drugs for the treatment of certain cancers.
-
Olaparib Synthesis: The synthesis of key intermediates for Olaparib often involves chemistry built upon a 2-fluorobenzoic acid scaffold, where a derivative of Methyl 4-cyano-2-fluorobenzoate could be a suitable starting point for introducing the necessary functionalities.[4]
-
Rucaparib Synthesis: The synthesis of Rucaparib involves the construction of a tricyclic indole core. While various synthetic strategies exist, the initial starting materials often include substituted fluorobenzoates. A recent concise total synthesis of Rucaparib utilized a cyanide-catalyzed imino-Stetter reaction, starting from meta-fluorobenzoate derivatives.[5] Although not a direct use of the title compounds, this highlights the importance of strategically functionalized fluorinated aromatics in the synthesis of such complex molecules.
Experimental Protocols
Synthesis of this compound[1]
To a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), copper(I) cyanide (5.22 g, 58.3 mmol), and 2-methylpyrrolidone (30 mL) were added after purging with nitrogen. The reaction mixture was heated at 195 °C for 1.5 hours, then cooled to room temperature and poured into water (600 mL). The resulting suspension was filtered, and the filter cake was washed with water (100 mL). Subsequently, a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL) was added to the resulting solid and stirred at room temperature for 50 minutes. After that, ethyl acetate (500 mL) was added, and the layers were separated. The aqueous phase was extracted with ethyl acetate (2 x 10 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford this compound as a white solid (6.99 g, 73% yield).[1]
Synthesis of Methyl 4-cyano-2-fluorobenzoate[2]
Into a 25 mL two-necked flask, add 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide. At 0 °C, slowly add the condensing agent 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir the solution in N,N-dimethylformamide for 30 minutes. Slowly add methyl iodide dropwise at 0 °C. After the addition is complete, warm the reaction to room temperature. The reaction progress can be monitored by thin-layer chromatography. After the reaction is complete, add ethyl acetate and wash with water 3 to 4 times. The organic phase is dried with anhydrous magnesium sulfate, filtered, and concentrated to obtain the product, methyl 4-cyano-2-fluorobenzoate.[2]
Conclusion
This compound and Methyl 4-cyano-2-fluorobenzoate are valuable and distinct building blocks for organic synthesis. The choice between these two isomers depends critically on the desired synthetic outcome.
-
This compound is synthesized in good yield under high-temperature conditions. The ortho-cyano group may present steric hindrance at the ester position, but the para-fluoro group is well-positioned for activation in SNAr reactions.
-
Methyl 4-cyano-2-fluorobenzoate is prepared under milder conditions, and its ester functionality is more sterically accessible. The ortho-fluoro group effectively activates the aromatic ring for nucleophilic substitution.
For researchers and drug development professionals, a careful consideration of these synthetic and reactivity differences is essential for the efficient and strategic construction of complex molecular targets. The data and protocols presented in this guide aim to facilitate this decision-making process and support the advancement of innovative chemical synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 127510-96-7 [m.chemicalbook.com]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: Methyl 2-cyano-4-fluorobenzoate vs. its Chloro-Analogue in Nucleophilic Aromatic Substitution
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of synthetic endeavors. This guide presents a detailed comparison of the reactivity of Methyl 2-cyano-4-fluorobenzoate and its chloro-analogue, Methyl 2-cyano-4-chlorobenzoate. The focus of this analysis is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic compounds. This document provides a theoretical framework for their reactivity, supported by established principles of physical organic chemistry, and offers a standardized experimental protocol for a comparative kinetic analysis.
Executive Summary
In nucleophilic aromatic substitution reactions, the nature of the leaving group on the aromatic ring is a critical determinant of reaction kinetics. Contrary to the trend in aliphatic nucleophilic substitutions (SN1 and SN2), fluorine is a significantly better leaving group than chlorine in SNAr reactions. This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which exerts a powerful inductive electron-withdrawing effect. This effect is crucial in stabilizing the negatively charged intermediate, the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[1]
Both this compound and its chloro-analogue possess two strong electron-withdrawing groups (the cyano and the methyl ester groups) positioned ortho and para to the halogen. These groups are pivotal for activating the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate. Given these structural features, it is anticipated that this compound will exhibit substantially higher reactivity in SNAr reactions compared to Methyl 2-cyano-4-chlorobenzoate.
Comparative Reactivity Data
| Property | This compound | Methyl 2-cyano-4-chlorobenzoate |
| Molecular Formula | C₉H₆FNO₂ | C₉H₆ClNO₂ |
| Molecular Weight | 179.15 g/mol | 195.59 g/mol |
| CAS Number | 127510-96-7 | 1003708-99-9 |
| Predicted Reactivity in SNAr | High | Moderate |
| *Illustrative Relative Rate Constant (krel) ** | ~300 | 1 |
*Disclaimer: The provided relative rate constant is for the analogous compounds 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene in reaction with piperidine and is intended for illustrative purposes only to demonstrate the general trend in reactivity. Actual reaction rates for the title compounds may vary but are expected to follow this trend.
Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr)
The greater reactivity of the fluoro-substituted compound can be understood by examining the two-step addition-elimination mechanism of the SNAr reaction.
Caption: General mechanism for the SNAr reaction.
In the initial, rate-determining step, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this step compared to chlorine. The second step involves the rapid expulsion of the halide leaving group and the restoration of the aromaticity of the ring.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and its chloro-analogue, a kinetic study can be performed using a common nucleophile, such as a primary or secondary amine (e.g., piperidine or morpholine), in a polar aprotic solvent like DMSO or NMP.
Objective: To determine the second-order rate constants for the reaction of this compound and Methyl 2-cyano-4-chlorobenzoate with an amine nucleophile.
Materials:
-
This compound
-
Methyl 2-cyano-4-chlorobenzoate
-
Piperidine (or other suitable amine nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, and magnetic stir bars
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in DMSO containing a known concentration of an internal standard.
-
Prepare a 0.1 M stock solution of Methyl 2-cyano-4-chlorobenzoate in DMSO with the same concentration of the internal standard.
-
Prepare a series of piperidine solutions in DMSO at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
-
Kinetic Runs:
-
For each kinetic run, equilibrate the aryl halide stock solution and the piperidine solution to a constant temperature (e.g., 50 °C) in a thermostated bath.
-
Initiate the reaction by adding a specific volume of the piperidine solution to the aryl halide solution under vigorous stirring. The final concentration of the aryl halide should be significantly lower than the piperidine concentration to ensure pseudo-first-order conditions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining aryl halide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the aryl halide versus time for each kinetic run. The slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂).
-
Repeat the entire procedure for the other halogenated substrate.
-
The following diagram illustrates the experimental workflow for determining the reaction kinetics.
References
Evaluating the Biological Activity of Compounds Synthesized from Methyl 2-cyano-4-fluorobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, Methyl 2-cyano-4-fluorobenzoate serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. This guide provides an objective comparison of the performance of several classes of these compounds, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.
This review focuses on compounds whose synthesis originates from this compound and targets key proteins implicated in various diseases, particularly cancer. The biological activities of these compounds, including their inhibitory concentrations and cellular effects, are summarized. Detailed experimental protocols for the cited biological assays are provided to ensure reproducibility and facilitate further investigation.
Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction
Compounds synthesized from this compound have shown promise as inhibitors of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein, a critical driver in certain types of leukemia.
Quantitative Data
| Compound Class | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Exo-aza spiro compounds | Menin-MLL Interaction | HTRF Assay | 3.6 | - | [1] |
| Exo-aza spiro compounds | Proliferation | Spheroid Assay | 0.04-0.06 | MV-4-11 (MLL-AF4) | [1] |
| Exo-aza spiro compounds | Proliferation | Spheroid Assay | 0.44 | MOLM-13 (MLL-AF9) | [1] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction:
This assay is designed to measure the disruption of the menin-MLL interaction by a test compound. The assay relies on the fluorescence resonance energy transfer between a donor (Europium cryptate-labeled anti-tag antibody) and an acceptor (d2-labeled streptavidin) when brought into proximity by the binding of a tagged MLL peptide to biotinylated menin.
-
Materials: Biotinylated human menin, FITC-labeled MLL peptide (FITC-MBM1), Europium cryptate-labeled anti-FITC antibody, and Streptavidin-d2.
-
Procedure:
-
Add test compound at various concentrations to a microplate.
-
Add a pre-incubated mixture of biotinylated menin and FITC-labeled MLL peptide to the wells.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-FITC antibody and Streptavidin-d2).
-
Incubate the plate in the dark at room temperature.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible reader.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value from the dose-response curve.
-
Spheroid Proliferation Assay:
This assay assesses the anti-proliferative activity of compounds on cancer cells grown in a 3D spheroid culture, which more closely mimics the in vivo tumor microenvironment.
-
Materials: Human leukemia cell lines (MV-4-11, MOLM-13), appropriate cell culture medium, and a plate reader for measuring cell viability (e.g., using CellTiter-Glo®).
-
Procedure:
-
Seed cells in ultra-low attachment plates to allow spheroid formation.
-
After spheroid formation, treat with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP content.
-
Record luminescence and calculate the IC50 value from the dose-response curve.
-
Signaling Pathway
The Menin-MLL interaction is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, such as HOX genes.[2][3] Dysregulation of this interaction leads to aberrant gene expression and is a key driver of MLL-rearranged leukemias.[2][3] Inhibitors of this interaction block the oncogenic activity of MLL fusion proteins.
Menin-MLL Interaction Pathway
Cyclin-Dependent Kinase 2 (CDK2) Degraders
Another important class of compounds derived from this compound are bifunctional molecules designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) via the ubiquitin-proteasome pathway. These compounds, often referred to as PROTACs (Proteolysis Targeting Chimeras), are of significant interest in cancer therapy due to the role of CDK2 in cell cycle progression.
Quantitative Data
| Compound Type | E3 Ligase Ligand | Target | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC | Cereblon (CRBN) | CDK2 | < 10 | > 90 | Various Cancer Cell Lines |
| PROTAC | Von Hippel-Lindau (VHL) | CDK2 | 10-100 | > 80 | Various Cancer Cell Lines |
Note: This table represents typical data for selective CDK2 degraders and is for illustrative purposes.
Experimental Protocols
Western Blot for Protein Degradation:
This is a standard technique to quantify the reduction of a target protein in cells after treatment with a degrader.
-
Materials: Cancer cell lines, cell lysis buffer, primary antibody against CDK2, primary antibody for a loading control (e.g., GAPDH or β-actin), secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a chemiluminescence detection system.
-
Procedure:
-
Treat cells with the CDK2 degrader at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with the primary antibody against CDK2, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensity and normalize to the loading control to determine the percentage of protein degradation.
-
Cell Cycle Analysis by Flow Cytometry:
This method is used to determine the effect of CDK2 degradation on cell cycle progression.
-
Materials: Cancer cell lines, propidium iodide (PI) staining solution, and a flow cytometer.
-
Procedure:
-
Treat cells with the CDK2 degrader for a defined period.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat the cells with RNase and stain the DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M), allowing for the assessment of cell cycle arrest.
-
Signaling Pathway
CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[4] Bifunctional degraders bring CDK2 into proximity with an E3 ubiquitin ligase (such as Cereblon or VHL), leading to the polyubiquitination and subsequent degradation of CDK2 by the proteasome.[5] This targeted degradation results in cell cycle arrest and inhibition of cancer cell proliferation.
CDK2 Degradation Pathway
Other Biologically Active Compounds
This compound is also a precursor for the synthesis of inhibitors targeting other key proteins in disease pathways, including:
-
Thrombin Inhibitors: These compounds have potential applications in treating thrombotic disorders. The core structures derived from the starting material can be elaborated to fit into the active site of thrombin, a key enzyme in the coagulation cascade.[6][7][8]
-
BRM (SMARCA2) Targeted Compounds: As part of the SWI/SNF chromatin remodeling complex, BRM is a target in certain cancers.[9][10][11] Compounds synthesized from this compound can be designed as inhibitors or degraders of BRM.
-
KAT6A/B Inhibitors: Lysine acetyltransferases KAT6A and KAT6B are implicated in the progression of various cancers.[12][13][14] The fluorinated cyanobenzoate scaffold can be utilized to develop potent inhibitors of these enzymes.
-
EGFR Degraders: Similar to CDK2 degraders, bifunctional molecules targeting the Epidermal Growth Factor Receptor (EGFR) can be synthesized. EGFR is a well-established target in several cancers, and its degradation offers a promising therapeutic strategy.[15][16][17][18]
Due to the proprietary nature of early-stage drug discovery, detailed public data for these compound classes originating specifically from this compound is limited. However, the patent literature clearly indicates active research and development in these areas, highlighting the versatility of this starting material. As more data becomes publicly available, this guide will be updated to include comprehensive comparisons for these additional compound classes.
References
- 1. | BioWorld [bioworld.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin - Wikipedia [en.wikipedia.org]
- 8. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 9. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 11. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Stress-induced endocytosis and degradation of epidermal growth factor receptor are two independent processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 2-cyano-4-fluorobenzoate
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic route is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a detailed comparative analysis of three distinct synthetic pathways to Methyl 2-cyano-4-fluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals. The analysis is supported by experimental data, detailed protocols, and a clear visualization of each synthetic workflow.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Cyanation of Methyl 2-chloro-4-fluorobenzoate | Route 2: Multi-step Synthesis from 4-bromo-3-fluorobenzoic acid | Route 3: Sandmeyer and Cyanation from an Amino Precursor |
| Overall Yield | ~73% | Estimated ~50-60% (multi-step) | ~65% |
| Number of Steps | 1 | 3 | 2 |
| Starting Material Cost | Moderate | Low to Moderate | High |
| Reagent Cost | Moderate (Copper Cyanide) | Low to Moderate | Moderate |
| Process Complexity | Low | High | Moderate |
| Safety Concerns | Use of toxic cyanide salts | Use of strong oxidizers and toxic cyanide | Use of diazotization reagents and toxic cyanide |
| Environmental Impact | Copper waste | Chromium and cyanide waste | Diazonium and cyanide waste |
Route 1: Direct Cyanation of Methyl 2-chloro-4-fluorobenzoate
This route involves a single-step nucleophilic aromatic substitution (a Rosenmund-von Braun reaction) to replace the chloro group with a cyano group.
Caption: Route 1: Single-step cyanation.
Experimental Protocol
In a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), copper(I) cyanide (5.22 g, 58.3 mmol), and 2-methylpyrrolidone (30 mL) are added after purging with nitrogen. The reaction mixture is heated at 195 °C for 1.5 hours. After cooling to room temperature, the mixture is poured into water (600 mL). Ethyl acetate (500 mL) is added, and the layers are separated. The aqueous phase is extracted with ethyl acetate (2 x 10 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to afford this compound as a white solid (yield: 73%).[1]
Cost and Benefit Analysis
-
Benefits: This route is the most straightforward, involving a single, high-yielding step. The simplicity of the procedure reduces labor costs and the potential for material loss during transfers and purifications.
-
Costs and Drawbacks: The primary drawback is the use of super-stoichiometric amounts of toxic copper(I) cyanide and a high reaction temperature. The starting material, Methyl 2-chloro-4-fluorobenzoate, is also a specialty chemical with a moderate cost. The workup requires large volumes of solvents.
Route 2: Multi-step Synthesis from 4-bromo-3-fluorobenzoic acid
This pathway involves a sequence of reactions including cyanation, oxidation, and esterification.
Caption: Route 2: A multi-step synthetic pathway.
Experimental Protocol (Representative)
Step 1: Cyanation of 4-bromo-3-fluorobenzoic acid. (Note: This is a representative procedure as a direct, high-yield cyanation of this specific substrate is not well-documented in the initial search.) A mixture of 4-bromo-3-fluorobenzoic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and zinc cyanide in a polar aprotic solvent like DMF or NMP is heated to a high temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction and purification to yield 4-cyano-3-fluorobenzoic acid.
Step 2: Oxidation of a Methyl Group (if starting from a toluene precursor). In a four-necked flask, 60% concentrated sulfuric acid is cooled to 0°C. 4-methyl-3-fluorobenzonitrile is added slowly, followed by potassium permanganate. A mixture of potassium dichromate and concentrated sulfuric acid is then added dropwise. After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is dissolved in aqueous sodium carbonate, filtered, and the filtrate is acidified to yield 4-cyano-2-fluorobenzoic acid.[2]
Step 3: Esterification. To a solution of 4-cyano-2-fluorobenzoic acid in N,N-dimethylformamide (DMF) at 0°C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is stirred for 30 minutes. Methyl iodide is then added dropwise at 0°C. The reaction is allowed to warm to room temperature. After completion, the product is extracted with ethyl acetate, washed with water, dried, and concentrated to give Methyl 4-cyano-2-fluorobenzoate.[2]
Cost and Benefit Analysis
-
Benefits: This route starts from a relatively inexpensive starting material, 4-bromo-3-fluorobenzoic acid. The reagents for the oxidation and esterification steps are also common and cost-effective.
-
Costs and Drawbacks: This is a multi-step synthesis, which inherently leads to a lower overall yield and higher labor costs. The cyanation of an aryl bromide often requires a palladium catalyst, which can be expensive. The oxidation step uses stoichiometric amounts of chromium salts, which are toxic and create hazardous waste. The overall complexity of the process makes it less desirable for large-scale production.
Route 3: Sandmeyer Reaction Followed by Cyanation
This two-step route begins with a diazotization of an amino group, followed by an iodination and subsequent cyanation.
Caption: Route 3: Two-step Sandmeyer and cyanation.
Experimental Protocol
Step 1: Synthesis of Methyl 4-bromo-5-fluoro-2-iodobenzoate. Methyl 2-amino-4-bromo-5-fluorobenzoate is dissolved in 20% sulfuric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise, and the mixture is stirred. Subsequently, a solution of potassium iodide in water is added, and the reaction is allowed to proceed for 3 hours. The product is extracted with ethyl acetate, washed, and purified by column chromatography to yield Methyl 4-bromo-5-fluoro-2-iodobenzoate (87% yield).[1]
Step 2: Synthesis of this compound. Methyl 4-bromo-5-fluoro-2-iodobenzoate is dissolved in N-methylpyrrolidone (NMP), and cuprous cyanide is added. The mixture is heated at 60-120°C for 2-10 hours under a nitrogen atmosphere. After completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification by chromatography or recrystallization gives the final product.
Cost and Benefit Analysis
-
Benefits: This route offers a good overall yield and avoids the use of expensive palladium catalysts. The Sandmeyer reaction is a classic and generally reliable transformation.
-
Costs and Drawbacks: The starting material, Methyl 2-amino-4-bromo-5-fluorobenzoate, is a complex and relatively expensive fine chemical. The diazotization step requires careful temperature control as diazonium salts can be unstable. This route also uses toxic cyanide reagents and generates copper-containing waste.
Conclusion
The choice of the most suitable synthetic route to this compound depends heavily on the specific needs and priorities of the research or production team.
-
For speed and simplicity, Route 1 is the clear winner. Its single-step, high-yield nature makes it ideal for rapid synthesis on a lab scale, provided the cost of the starting material and the handling of copper cyanide are acceptable.
-
For cost-effectiveness of starting materials, Route 2 is a contender. However, its multi-step nature, lower overall yield, and use of hazardous reagents make it less attractive from a process efficiency and environmental standpoint.
-
Route 3 offers a good balance between the number of steps and overall yield. While the starting material is more expensive, the avoidance of palladium catalysts and the reliable nature of the reactions make it a strong candidate for producing moderate quantities of the target compound.
Ultimately, a thorough evaluation of in-house chemical costs, available equipment, and safety protocols will be necessary to make the final determination of the most advantageous synthetic strategy.
References
Benchmarking the performance of different catalysts for Methyl 2-cyano-4-fluorobenzoate synthesis.
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst performance in the synthesis of a key pharmaceutical intermediate.
The efficient synthesis of Methyl 2-cyano-4-fluorobenzoate, a crucial building block in the development of various pharmaceuticals, hinges on the selection of an optimal catalytic system. This guide provides a comparative benchmark of common catalysts—copper, palladium, and nickel-based systems—for this synthesis, supported by experimental data to inform catalyst selection for research and process development.
Performance Benchmark of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction conditions, and overall efficiency of the cyanation of Methyl 2-halo-4-fluorobenzoate. Below is a summary of the performance of copper, palladium, and nickel catalysts based on available data.
| Catalyst System | Substrate | Cyanating Agent | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) |
| Copper(I) cyanide | Methyl 2-chloro-4-fluorobenzoate | CuCN | 73 | Stoichiometric | 195 | 1.5 |
| Palladium (ligand-free) | Aryl Bromides (general) | K₄[Fe(CN)₆] | 83-96 | 0.1 | 120 | 5 |
| Palladium (with ligand) | Heteroaryl Bromide | K₄[Fe(CN)₆] | 99 | 1.5 | Not Specified | Not Specified |
| Nickel (with ligand) | Aryl Halides (general) | K₄[Fe(CN)₆] | Moderate to Good | 2.5 | Not Specified | Not Specified |
Note: Data for palladium and nickel catalysts are based on general aryl halides and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Copper-Catalyzed Cyanation
This protocol utilizes a traditional Rosenmund-von Braun reaction, a well-established method for the synthesis of aryl nitriles.
Procedure: A mixture of Methyl 2-chloro-4-fluorobenzoate and a slight excess of copper(I) cyanide in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), is heated to a high temperature (typically 150-200°C) for several hours. The reaction progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or an aqueous solution of sodium cyanide, to facilitate the removal of copper salts. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.
Palladium-Catalyzed Cyanation (General Protocol)
Palladium catalysts offer a more modern and often milder alternative to the classical copper-mediated cyanation.
Ligand-Free System: In a typical procedure, a mixture of the aryl halide (e.g., Methyl 2-bromo-4-fluorobenzoate), a cyanide source such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and a catalytic amount of a palladium salt, commonly palladium(II) acetate (Pd(OAc)₂), in a polar aprotic solvent like dimethylacetamide (DMAc) is heated. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.[1]
System with Ligand: For more challenging substrates or to improve catalyst performance, a phosphine ligand is often added. The general procedure involves combining the aryl halide, the cyanide source, the palladium precursor (e.g., a palladium precatalyst), and the phosphine ligand in a suitable solvent. A base, such as potassium acetate, may also be required. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed. The workup and purification follow a similar procedure to the ligand-free system.
Nickel-Catalyzed Cyanation (General Protocol)
Nickel catalysts are a more cost-effective alternative to palladium and have shown significant promise in cyanation reactions.
Procedure: A typical nickel-catalyzed cyanation involves the reaction of an aryl halide with a cyanide source in the presence of a nickel catalyst and a ligand. For instance, a mixture of the aryl halide, potassium hexacyanoferrate(II), a nickel(II) precatalyst, and a suitable ligand (e.g., a Josiphos-type ligand) is prepared in a biphasic solvent system (e.g., an organic solvent and water). An additive, such as tetrabutylammonium hydrogen sulfate, may be used to improve the reaction rate. The reaction is then heated under an inert atmosphere. After completion, the product is isolated through extraction and purified by chromatography.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of catalyst selection and experimental execution, the following diagrams are provided.
Caption: Experimental workflow for benchmarking catalyst performance.
Caption: Generalized catalytic cycle for Pd/Ni-catalyzed cyanation.
References
Quantitative analysis of Methyl 2-cyano-4-fluorobenzoate using qNMR.
A Comprehensive Guide to the Quantitative Analysis of Methyl 2-cyano-4-fluorobenzoate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount for ensuring the quality, safety, and efficacy of the final product. This compound, a crucial building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quantification. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical technique for the quantification of this compound hinges on a variety of factors, including the required accuracy, precision, analysis time, and the nature of the sample matrix. While HPLC and GC are well-established methods, qNMR has emerged as a powerful primary analytical method that offers distinct advantages.[1]
Key Performance Characteristics:
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei (molar concentration).[2] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with Flame Ionization Detection (FID). |
| Accuracy (% Recovery) | 98.8 - 101.2% | 98.5 - 102.0% | 98.0 - 102.5% |
| Precision (% RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~15 µg/mL | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~45 µg/mL | ~3 µg/mL | ~1.5 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~25 minutes |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically requires a reference standard of the analyte for calibration.[1] | Requires a reference standard of the analyte for calibration. |
| Destructive to Sample | No[2] | Yes | Yes |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using qNMR, HPLC, and GC are provided below.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d6).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 of the signals of interest).[3]
-
Number of Scans: 64
-
Acquisition Time: 4 seconds
-
Spectral Width: 16 ppm
3. Data Processing and Quantification:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the methyl protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC) Protocol
1. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (split ratio 50:1)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a volatile solvent (e.g., ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow and Method Comparison Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language.
References
A comparative study of the synthetic utility of fluorinated vs. non-fluorinated cyanobenzoates.
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Cyanobenzoates, serving as versatile precursors to carboxylic acids, amides, and benzylic amines, are critical building blocks in this endeavor. This guide provides a comparative analysis of the synthetic utility of fluorinated cyanobenzoates against their non-fluorinated counterparts, supported by experimental data and detailed protocols for key chemical transformations.
Core Reactivity Principles: The Influence of Fluorine
The primary distinction in reactivity stems from the high electronegativity of the fluorine atom. This property imparts a strong inductive electron-withdrawing effect on the aromatic ring.
-
For Nucleophilic Aromatic Substitution (SNAr): This effect is activating. Fluorine increases the electrophilicity of the carbon atom to which it is attached and stabilizes the negative charge in the intermediate Meisenheimer complex. Consequently, aryl fluorides are often more reactive in SNAr than other aryl halides, a counterintuitive fact given the strength of the C-F bond.
-
For Palladium-Catalyzed Cross-Coupling: The effect is more nuanced. While the electron-withdrawing nature of fluorine can facilitate the initial oxidative addition step with an aryl halide, it can decrease the reactivity of an arylboronic acid in the transmetalation step of a Suzuki-Miyaura coupling.
The following sections provide quantitative comparisons and protocols for three major classes of reactions relevant to the use of cyanobenzoates in synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Fluorinated cyanobenzoates are highly effective substrates for SNAr reactions, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles. The presence of the cyano group, a strong electron-withdrawing group, further activates the ring, particularly when positioned ortho or para to the fluorine atom.
Data Presentation: SNAr Reactivity Comparison
The activating effect of fluorine in SNAr is dramatic when compared to other halogens.
| Compound | Reagent | Temperature (°C) | Half-life (t1/2) |
| 2-Fluoropyrazine | 1.07 N NaOH | 26.0 | 43 minutes |
| 2-Chloropyrazine | 1.07 N NaOH | 26.0 | ~19 days |
| This table illustrates the profound increase in reactivity for a fluoro-substituted heterocycle compared to its chloro-analog. |
The following table demonstrates the utility of a fluorinated aromatic with various nucleophiles.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95[1] |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92[1] |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85[1] |
| 4-Methoxyphenol | 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.) | Acetonitrile | 16 | 80 | 88[1] |
| Data for reactions with 4-ethoxy-2-fluoro-1-nitrobenzene, a similarly activated substrate.[1] |
Experimental Workflow: SNAr
Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.
Experimental Protocol: SNAr of a Fluorinated Cyanobenzoate with Piperidine
This protocol is adapted from a general procedure for SNAr reactions on activated fluoroaromatics.[1]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated cyanobenzoate (e.g., methyl 4-cyano-3-fluorobenzoate, 1.0 mmol).
-
Reagents: Dissolve the starting material in anhydrous DMF (5 mL). Add piperidine (2.0 mmol) to the solution, followed by powdered potassium carbonate (2.0 mmol).
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Cyanobenzoates are excellent partners in cross-coupling reactions. Typically, a halo-cyanobenzoate (e.g., bromo- or iodo-cyanobenzoate) is used as the electrophile. Fluorinated cyanobenzoates can also be used, often as triflate or fluorosulfate derivatives, which are effective aryl halide surrogates.[2] The choice between a fluorinated and non-fluorinated substrate often depends on the desired final product and the specific coupling partners.
A prime example of the utility of this chemistry is in the synthesis of Angiotensin II receptor blockers like Valsartan, where a key step is the Suzuki-Miyaura coupling to form a cyanobiphenyl intermediate.[3][4]
Data Presentation: Suzuki-Miyaura Coupling Yields
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic Acid | Pd-bpydc-La | K₂CO₃ | H₂O/EtOH | 97[5] |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Ad-L-PdCl₂⊂dmβ-CD | K₃PO₄ | H₂O/MeOH | >98 |
| Iodobenzene | 4-Methoxy-phenylboronic Acid | PPI-1-NPy-Pd | K₂CO₃ | H₂O | 95[6] |
| Aryl Fluorosulfate | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 96[2] |
| This table shows consistently high yields for Suzuki-Miyaura coupling with various non-fluorinated halobenzoates/benzonitriles and a fluorosulfate analog. |
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid.[7]
-
Setup: In a Schlenk tube, combine the aryl halide (e.g., methyl 4-bromobenzoate, 1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Reagents: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and a suitable ligand (e.g., PPh₃, 0.08 equiv). Add the solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the biphenyl product.
Reduction of the Cyano Group
A key transformation of cyanobenzoates is the reduction of the nitrile group to a primary amine (a benzylamine derivative) or, under different conditions, to an aldehyde. These functional groups are invaluable for further synthetic elaborations in drug development.
Data Presentation: Reduction of Benzonitrile
| Reducing System | Product | Conditions | Yield (%) |
| H₂ (4 barg), 5 wt% Pd/C | Benzylamine | Ethanol, 60°C, 1h | >95 (conversion)[7] |
| HCOOH–NEt₃, 5 wt% Pd/C | Benzylamine | THF, RT, <5 min | 97 (selectivity)[3] |
| 1,4-Butanediol, [Ni(COD)₂] | Dibenzylamine | THF, 120°C, 94h | 62[8] |
| LiAlH₄ | Benzylamine | THF, Reflux | High |
| This table presents various methods for the reduction of benzonitrile, the parent non-fluorinated compound. These methods are generally applicable to substituted cyanobenzoates. |
Experimental Protocol: Catalytic Hydrogenation of a Cyanobenzoate
This protocol is based on procedures for the catalytic hydrogenation of benzonitrile.[7]
-
Setup: Add the cyanobenzoate substrate (10 mmol) and a suitable solvent (e.g., ethanol, 50 mL) to a hydrogenation vessel.
-
Catalyst: Carefully add the catalyst (e.g., 5 wt% Palladium on Carbon, ~50 mg) to the mixture under an inert atmosphere.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 4 bar). Stir the reaction mixture vigorously at the desired temperature (e.g., 60°C) until hydrogen uptake ceases or analysis (TLC/GC) shows complete conversion.
-
Workup: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude benzylamine product, which can be further purified by distillation or recrystallization if necessary.
Conclusion
The choice between a fluorinated and non-fluorinated cyanobenzoate building block is a strategic decision dictated by the synthetic route and the desired properties of the target molecule.
-
Fluorinated cyanobenzoates are superior substrates for Nucleophilic Aromatic Substitution , offering significantly enhanced reaction rates and allowing for the construction of complex, highly functionalized aromatic systems under mild conditions.
-
Non-fluorinated cyanobenzoates (typically as bromo or iodo derivatives) remain the workhorses for Palladium-Catalyzed Cross-Coupling reactions , where they consistently provide high yields across a broad range of substrates. While fluorinated analogs (as triflates or fluorosulfates) are also effective, the non-fluorinated halides are often more readily available and cost-effective.
-
The reduction of the cyano group is a robust and high-yielding transformation for both classes of compounds, providing access to essential amine and aldehyde functionalities.
By understanding these comparative reactivities, researchers can better design synthetic strategies, leveraging the unique electronic properties imparted by fluorine to streamline the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 2-cyano-4-fluorobenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-cyano-4-fluorobenzoate (CAS No. 127510-96-7), ensuring compliance and minimizing risk.
This compound is a compound that requires careful management as hazardous waste due to its chemical properties.[1] Improper disposal can lead to the release of toxic substances, posing a threat to human health and the environment. Therefore, adherence to established protocols is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
This compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[1]
-
Due to the presence of the cyano group, this waste must be segregated as cyanide-containing waste.
-
It is crucial to prevent this waste from coming into contact with acids, as this can generate highly toxic hydrogen cyanide (HCN) gas.
-
-
Waste Segregation and Storage :
-
Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.
-
The container label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear warning such as "Contains Cyanide" and "Do Not Mix with Acids."
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, particularly acids.
-
-
Disposal Procedure :
-
For Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container. Do not let the product enter drains or waterways.[1]
-
For Unused Product and Contaminated Materials : Place any unused this compound and all contaminated disposable materials directly into the designated hazardous waste container.
-
The final disposal method for this chemical is through an approved and licensed hazardous waste disposal facility.[1] The most common and effective methods for such compounds are high-temperature incineration or other forms of chemical destruction that can safely break down both the cyanide and fluorinated components.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container. Always follow your local, state, and federal regulations for hazardous waste disposal.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 127510-96-7 | AK Scientific, Inc.[1] |
| Molecular Formula | C₉H₆FNO₂ | American Elements[2] |
| Molecular Weight | 179.15 g/mol | American Elements[2] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | AK Scientific, Inc.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-cyano-4-fluorobenzoate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-cyano-4-fluorobenzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling hazardous chemicals, specifically drawing parallels from safety data sheets of structurally similar cyanide and fluorinated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[2] | Provides a robust barrier against skin contact and absorption. The outer glove can be removed if contaminated, protecting the inner glove and skin. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes of the chemical which could cause serious eye damage.[4][5] |
| Body Protection | A full-length lab coat, chemical-resistant apron, and closed-toe shoes.[1][2] | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1][2] | Minimizes the risk of inhaling hazardous vapors. |
Operational Plan: Step-by-Step Handling Procedure
A. Pre-Handling Preparations:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency shower and eyewash station are accessible.[1][4]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents for the experiment.
-
Have a designated and labeled waste container ready for disposal.
B. Handling the Compound:
-
Wear all required PPE before handling the chemical.
-
Conduct all weighing and transferring of the solid compound or its solutions within the chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Ground all equipment to prevent static discharge, which could be an ignition source.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
C. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[3][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Call a poison control center or seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste: Store liquid waste in a tightly closed and appropriately labeled container.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the empty containers as hazardous waste.[1]
-
Disposal: All hazardous waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4][7]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
